A-381393
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQMCVDGOIRQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-381393: A Technical Guide to its Mechanism of Action as a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-381393 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric and physiological processes. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its binding affinity, selectivity, and its effects on downstream signaling pathways. The experimental protocols that form the basis of our understanding of this compound are also described, accompanied by visualizations of key pathways and workflows to facilitate comprehension.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the dopamine D4 receptor, thereby blocking the binding of the endogenous ligand, dopamine, and preventing receptor activation.[1][2] As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins. Upon activation by an agonist, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this signaling cascade.
In vivo studies have demonstrated that this compound can effectively block the physiological effects induced by dopamine D4 receptor agonists.[3] Notably, in the paraventricular nucleus (PVN) of the hypothalamus, this compound has been shown to inhibit the agonist-induced expression of c-Fos, an immediate early gene often used as a marker for neuronal activation, and the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This provides strong evidence that this compound's mechanism of action involves the modulation of the MAPK signaling cascade downstream of the D4 receptor.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been characterized through radioligand binding assays. The inhibition constant (Ki) values quantify the affinity of the compound for various receptors.
| Receptor Subtype | Ligand | Ki (nM) | Selectivity vs. D4.4 | Reference |
| Human Dopamine D4.4 | This compound | 1.5 | - | [2] |
| Human Dopamine D4.2 | This compound | 1.9 | - | [2] |
| Human Dopamine D4.7 | This compound | 1.6 | - | [2] |
| Human Dopamine D1 | This compound | >4000 | >2700-fold | [1][2] |
| Human Dopamine D2 | This compound | >4000 | >2700-fold | [1][2] |
| Human Dopamine D3 | This compound | >4000 | >2700-fold | [1][2] |
| Human Dopamine D5 | This compound | >4000 | >2700-fold | [1][2] |
| Human 5-HT2A | This compound | 370 | ~247-fold | [2] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibition constants (Ki) of this compound for various dopamine receptor subtypes and the 5-HT2A receptor, highlighting its high affinity and selectivity for the D4 receptor.
Experimental Protocols
Radioligand Binding Assay (In Vitro)
This protocol outlines the general procedure for determining the binding affinity of this compound for dopamine receptors.
Objective: To determine the inhibition constant (Ki) of this compound for various dopamine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human dopamine receptor subtype (e.g., D4.4, D2, etc.).
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-specific binding control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blockade of Agonist-Induced c-Fos Expression and ERK Phosphorylation
This protocol describes a general method for assessing the in vivo antagonist activity of this compound on a dopamine D4 agonist-induced signaling cascade in the rat brain.
Objective: To determine if this compound can block the increase in c-Fos expression and ERK phosphorylation in the paraventricular nucleus (PVN) induced by a dopamine D4 agonist.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Dopamine D4 receptor agonist (e.g., PD-168077).
-
Vehicle solution.
-
Anesthetic.
-
Perfusion solutions (saline and 4% paraformaldehyde).
-
Cryoprotectant (e.g., 30% sucrose (B13894) in phosphate-buffered saline).
-
Primary antibodies (anti-c-Fos, anti-phospho-ERK).
-
Fluorescently labeled secondary antibodies.
-
Microscope for imaging.
Procedure:
-
Animal Preparation and Drug Administration: Acclimate rats to handling. On the day of the experiment, administer this compound (or vehicle) via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the agonist challenge.
-
Administer the dopamine D4 agonist PD-168077 (or vehicle) via a targeted route, such as intracerebroventricular or directly into the PVN.
-
Tissue Collection: After a specific time post-agonist administration (e.g., 2 hours for c-Fos, shorter for p-ERK), deeply anesthetize the rats.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde to fix the brain tissue.
-
Extract the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in a sucrose solution.
-
Immunohistochemistry: Section the brains containing the PVN using a cryostat.
-
Perform immunohistochemical staining for c-Fos and phospho-ERK using specific primary antibodies and corresponding fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Capture images of the PVN using a fluorescence or confocal microscope.
-
Quantify the number of c-Fos-positive cells and the intensity of phospho-ERK staining in the different treatment groups.
-
Statistical Analysis: Compare the results between the vehicle, agonist-only, and this compound + agonist groups to determine if this compound significantly blocked the agonist-induced effects.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: this compound Mechanism of Action on Dopamine D4 Receptor Signaling.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Figure 3: In Vivo Experimental Workflow for Assessing Antagonist Activity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in health and disease. Its high potency and selectivity make it a precise instrument for dissecting D4 receptor-mediated signaling pathways. The in vitro and in vivo data converge to demonstrate that this compound acts as a competitive antagonist, effectively blocking agonist-induced activation of the D4 receptor and its downstream signaling cascades, including the MAPK pathway. The experimental protocols and workflows detailed herein provide a framework for the continued investigation of this and similar compounds in the field of neuropharmacology and drug development.
References
A-381393: A Technical Guide to a Potent and Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-381393 is a potent and highly selective antagonist of the dopamine (B1211576) D4 receptor. This document provides a comprehensive technical overview of its chemical properties, in-vitro and in-vivo pharmacology, and detailed experimental protocols relevant to its study. This compound serves as a critical research tool for elucidating the physiological and pathological roles of the dopamine D4 receptor, particularly in the central nervous system. Its high selectivity makes it a valuable pharmacological agent for investigating potential therapeutic applications in various neurological and psychiatric disorders.
Chemical Properties
This compound, with the chemical name 2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, is a well-characterized small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole |
| CAS Number | 726174-00-1 |
| Molecular Formula | C₂₀H₂₄N₄ |
| Molecular Weight | 320.43 g/mol |
| Solubility | Soluble in DMSO and 0.1N HCl (aq) |
In-Vitro Pharmacology
Binding Affinity
This compound exhibits high affinity for the human dopamine D4 receptor, including its polymorphic variants (D4.2, D4.4, D4.7). Its binding affinity for other dopamine receptor subtypes is significantly lower, demonstrating its high selectivity. The compound also shows moderate affinity for the serotonin (B10506) 5-HT2A receptor, while its affinity for other screened receptors is negligible.
| Receptor/Target | Ki (nM) |
| Human Dopamine D4.2 | 1.9[2][3][4] |
| Human Dopamine D4.4 | 1.5[2][3][4] |
| Human Dopamine D4.7 | 1.6[2][3][4] |
| Dopamine D1 | >2700-fold selectivity vs D4 |
| Dopamine D2 | >2700-fold selectivity vs D4 |
| Dopamine D3 | >2700-fold selectivity vs D4 |
| Dopamine D5 | >2700-fold selectivity vs D4 |
| Serotonin 5-HT2A | 370 |
Functional Antagonism
This compound acts as a functional antagonist at the dopamine D4 receptor, effectively blocking agonist-induced signaling. It has been shown to lack any intrinsic agonist activity.[1] In-vivo studies have demonstrated its ability to block the effects of D4 receptor agonists. For instance, this compound has been shown to block agonist-induced c-Fos expression and extracellular signal-regulated kinase (ERK) phosphorylation in the paraventricular nucleus of the hypothalamus, a key brain region involved in pro-erectile function.
In-Vivo Pharmacology
This compound is a brain-penetrant compound, a crucial characteristic for a centrally acting agent.[1][3][4] Its in-vivo efficacy has been demonstrated in various animal models.
Behavioral Studies
In drug discrimination studies in rats, this compound has been shown to effectively block the discriminative stimulus effects of dopamine D4 receptor agonists. This indicates that the compound can antagonize the in-vivo effects of D4 receptor activation in a behaviorally relevant manner.
Pharmacokinetics
While detailed pharmacokinetic parameters for this compound are not extensively published in the readily available literature, its characterization as "brain-penetrant" suggests it can cross the blood-brain barrier to exert its effects in the central nervous system.[1][3][4] For in-vivo administration, this compound can be formulated in various vehicles, including a mixture of DMSO, PEG300, Tween-80, and saline.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize compounds like this compound.
Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity of this compound for the dopamine D4 receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D4 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled competitor).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of specific radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.
Caption: Workflow for a GTPγS binding assay.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Incubate the membranes with a fixed concentration of a D4 receptor agonist, varying concentrations of this compound, and [³⁵S]GTPγS in a buffer containing GDP.
-
Filtration and Washing: Similar to the radioligand binding assay.
-
Detection and Analysis: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins. Determine the potency of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
In-Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Caption: Workflow for an in-vivo microdialysis experiment.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted to target a specific brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted into the guide cannula.
-
Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals to establish a baseline of extracellular dopamine levels.
-
Drug Administration: this compound is administered (e.g., systemically or locally through the probe).
-
Post-Drug Sample Collection: Dialysate collection continues to monitor changes in dopamine levels following drug administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Signaling Pathways
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by dopamine.
Caption: Simplified D4 receptor signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for the investigation of dopamine D4 receptor function. Its high potency and selectivity allow for precise interrogation of D4-mediated signaling pathways and their role in complex physiological processes and disease states. The experimental protocols provided in this guide offer a framework for the continued characterization of this and other selective dopamine D4 receptor antagonists in both basic research and drug discovery settings.
References
- 1. Two immunocytochemical protocols for immunofluorescent detection of c-Fos positive neurons in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A-381393: A Comprehensive Selectivity Profile for Drug Development Professionals
An in-depth analysis of the potent and selective dopamine (B1211576) D4 receptor antagonist, A-381393, this technical guide offers a detailed examination of its binding affinities, off-target interactions, and functional effects on key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's molecular pharmacology.
This compound is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in a variety of neuropsychiatric disorders.[1] Its high affinity for the D4 receptor, coupled with a favorable selectivity profile against other dopamine receptor subtypes and a range of other neurotransmitter receptors, has positioned it as a valuable tool for investigating D4 receptor function and as a potential therapeutic agent. This guide provides a granular view of its selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Selectivity Profile
The selectivity of this compound has been characterized through extensive in vitro binding assays. The following tables summarize the inhibitor constant (Ki) values of this compound for its primary target, the dopamine D4 receptor and its polymorphic variants, as well as a panel of off-target receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for Human Dopamine D4 Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| Dopamine D4.2 | 1.9 |
| Dopamine D4.4 | 1.5 |
| Dopamine D4.7 | 1.6 |
Table 2: Selectivity Profile of this compound against Other Dopamine Receptor Subtypes
| Receptor | Selectivity Fold (> over D4) |
| Dopamine D1 | >2700 |
| Dopamine D2 | >2700 |
| Dopamine D3 | >2700 |
| Dopamine D5 | >2700 |
Table 3: Off-Target Binding Affinities of this compound
| Receptor/Target | Ki (nM) |
| 5-HT2A | 370 |
| 5-HT1A | 1365 |
| Sigma 2 | 8600 |
| Adrenoceptor α1A | 2044 |
| Adrenoceptor α2C | 1912 |
| Histamine H1 | 2962 |
The data clearly demonstrates the high affinity and selectivity of this compound for the dopamine D4 receptor. While it exhibits moderate affinity for the 5-HT2A receptor, its affinity for other screened receptors is significantly lower, highlighting its specificity.
Signaling Pathways and Mechanism of Action
This compound functions as an antagonist at the dopamine D4 receptor, which is a Gi/o-coupled receptor. Activation of the D4 receptor by its endogenous ligand, dopamine, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the induction of immediate early genes like c-Fos.[1] As an antagonist, this compound blocks these downstream effects initiated by D4 receptor agonists.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to determine the selectivity profile and mechanism of action of this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of this compound for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor expressed in a recombinant cell line.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant dopamine D4 receptor (e.g., D4.2, D4.4, or D4.7 subtype).
-
Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol (B65202) or clozapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Culture the D4 receptor-expressing cells to confluency. Harvest the cells, homogenize them in ice-cold buffer, and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the [3H]-radioligand (typically at or below its Kd value), and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of a non-radiolabeled antagonist is added.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ERK1/2 Phosphorylation Assay
This protocol describes a cell-based assay to measure the antagonistic effect of this compound on dopamine-induced ERK1/2 phosphorylation.
Objective: To determine if this compound can block the agonist-induced phosphorylation of ERK1/2 in cells expressing the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a D4-selective agonist.
-
Cell Culture Medium: Appropriate for the cell line.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Western Blotting Equipment.
Procedure:
-
Cell Culture and Plating: Culture the D4 receptor-expressing cells to an appropriate confluency. Plate the cells in a multi-well plate and allow them to adhere.
-
Serum Starvation (Optional): To reduce basal ERK1/2 phosphorylation, cells may be serum-starved for a period (e.g., 4-24 hours) before the assay.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC80 concentration for ERK activation) to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate with the primary antibody against phospho-ERK1/2. After washing, incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 is calculated for each condition. The ability of this compound to inhibit the agonist-induced increase in this ratio is then determined.
This comprehensive technical guide provides a detailed overview of the selectivity profile of this compound, offering valuable data and methodologies for researchers in the field of pharmacology and drug discovery. The high selectivity and potent D4 receptor antagonism of this compound underscore its importance as a research tool and a potential lead compound for therapeutic development.
References
A-381393: A Comprehensive Technical Guide to its Binding Affinity and Ki Values
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of A-381393, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. The information compiled herein is intended to support research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of associated biological pathways.
Quantitative Binding Profile of this compound
This compound demonstrates high affinity and selectivity for the human dopamine D4 receptor, with nanomolar potency. Its binding profile has been characterized across various dopamine receptor subtypes and a panel of other neurotransmitter receptors.
High-Affinitty Binding to Dopamine D4 Receptor Subtypes
The inhibitory constant (Ki) of this compound has been determined for several polymorphic variants of the human dopamine D4 receptor, highlighting its consistent high-affinity binding.
| Receptor Subtype | Ki (nM) |
| Human Dopamine D4.2 | 1.9[1] |
| Human Dopamine D4.4 | 1.5[1][2][3] |
| Human Dopamine D4.7 | 1.6[1] |
Selectivity Profile across Dopamine and Other Receptors
This compound exhibits a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes, with over 2700-fold greater affinity for D4 compared to D1, D2, D3, and D5 receptors[1][2][3]. Its affinity for other receptors is significantly lower, indicating a favorable selectivity profile.
| Receptor | Ki (nM) |
| 5-HT2A | 370[1][2][3] |
| 5-HT1A | 1365[1] |
| Sigma 2 | 8600[1] |
| Adrenoceptor α1A | 2044[1] |
| Adrenoceptor α2C | 1912[1] |
| Histamine H1 | 2962[1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the binding affinity of compounds like this compound. It is important to note that while these protocols are based on standard practices, the specific details from the primary literature characterizing this compound were not fully available.
Cell Culture and Membrane Preparation
Objective: To prepare cell membranes expressing the target receptor for use in binding assays. Chinese Hamster Ovary (CHO) cells are commonly used for stably expressing recombinant human receptors.
Methodology:
-
Cell Culture: CHO cells stably transfected with the human dopamine D4 receptor (or other target receptors) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested by gentle scraping.
-
Homogenization: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation.
-
Storage: The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C until use.
Radioligand Competition Binding Assay
Objective: To determine the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor. For the dopamine D4 receptor, [3H]-spiperone is a commonly used radioligand.
Methodology:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: Each well contains:
-
A fixed concentration of the radioligand (e.g., [3H]-spiperone at its approximate Kd concentration).
-
Varying concentrations of the unlabeled test compound (this compound).
-
Cell membranes expressing the dopamine D4 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of any competing ligand.
-
Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a known D4 antagonist (e.g., unlabeled spiperone) to saturate all specific binding sites.
-
Specific Binding: Total Binding - Non-specific Binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Methodologies and Pathways
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for Radioligand Competition Binding Assay.
Dopamine D4 Receptor Signaling Pathway
This compound acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
A-381393: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-381393 is a potent and highly selective dopamine (B1211576) D4 receptor antagonist that has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor. This document provides an in-depth technical guide to the pharmacological properties of this compound, consolidating key in vitro and in vivo data. It includes detailed experimental protocols for the principal assays used to characterize this compound, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and pharmacological effects.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic and cortical areas of the brain, suggesting its involvement in cognition, emotion, and reward. Dysregulation of D4 receptor signaling has been implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse. This compound, chemically known as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, was developed as a potent and selective antagonist to probe the functions of the D4 receptor. Its high affinity for the D4 receptor and significant selectivity over other dopamine receptor subtypes, as well as a wide range of other neurotransmitter receptors, make it a superior tool for both in vitro and in vivo investigations.[1] This guide synthesizes the critical pharmacological data and methodologies associated with this compound to support ongoing and future research in the field of dopamine receptor pharmacology.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human dopamine D4 receptor.
Receptor Binding Affinity
Radioligand binding studies are fundamental to determining the affinity of a compound for its target receptor. For this compound, competitive binding assays using [3H]-spiperone as the radioligand have been employed to ascertain its binding affinity (Ki) for various dopamine receptor subtypes and other receptors.[1]
Table 1: Receptor Binding Profile of this compound [1][2][3]
| Receptor/Target | Ligand | Ki (nM) |
| Dopamine Receptors | ||
| Human Dopamine D4.4 | [3H]-spiperone | 1.5 |
| Human Dopamine D4.2 | [3H]-spiperone | 1.9 |
| Human Dopamine D4.7 | [3H]-spiperone | 1.6 |
| Human Dopamine D1 | - | >10,000 |
| Human Dopamine D2 | - | >10,000 |
| Human Dopamine D3 | - | >10,000 |
| Human Dopamine D5 | - | >10,000 |
| Serotonin Receptors | ||
| 5-HT2A | - | 370 |
| 5-HT1A | - | 1365 |
| Other Receptors/Transporters | ||
| Sigma 2 | - | 8600 |
| Adrenoceptor α1A | - | 2044 |
| Adrenoceptor α2C | - | 1912 |
| Histamine H1 | - | 2962 |
Data presented as the mean of multiple experiments. Ki values were determined from IC50 values using the Cheng-Prusoff equation.
Functional Antagonist Activity
The functional antagonist properties of this compound have been confirmed using agonist-induced GTPγS binding assays. This assay measures the activation of G proteins coupled to the receptor of interest and is a direct measure of the functional consequences of ligand binding. This compound potently inhibits agonist-induced GTPγS binding at the human dopamine D4.4 receptor, with no significant intrinsic agonist activity observed.[1]
Table 2: Functional Antagonist Potency of this compound [1]
| Assay | Receptor | Agonist | IC50 (nM) |
| GTPγS Binding | Human Dopamine D4.4 | Dopamine | 5.0 |
IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.
In Vivo Pharmacology
This compound exhibits good brain penetration following systemic administration, a crucial property for an in vivo tool compound targeting the central nervous system.[1] Its in vivo effects have been demonstrated in various animal models, providing insights into the physiological roles of the dopamine D4 receptor.
Antagonism of D4 Agonist-Induced Behaviors
In conscious rats, this compound has been shown to inhibit penile erection induced by the selective D4 agonist PD168077, providing in vivo evidence of its D4 receptor antagonist activity.[1]
Modulation of Neuronal Activity
This compound has been utilized to investigate the downstream signaling pathways of the dopamine D4 receptor in the brain. Studies have shown that it can block the induction of c-Fos and the phosphorylation of extracellular signal-regulated kinase (ERK) in the paraventricular nucleus of the hypothalamus, effects that are triggered by D4 receptor agonists.[4] This indicates that the D4 receptor, under certain conditions, signals through the MAPK/ERK pathway to regulate neuronal activity.
Effects in Discriminative Stimulus Studies
In drug discrimination paradigms in rats, this compound has been used to probe the involvement of the D4 receptor in the subjective effects of psychoactive substances. For example, it has been shown to block the discriminative stimulus effects of certain drugs, suggesting a modulatory role for the D4 receptor in their mechanism of action.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4.4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4.4 receptor.
-
[3H]-spiperone (specific activity ~60-90 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Unlabeled spiperone (B1681076) for determination of non-specific binding.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer to achieve a range of final assay concentrations (e.g., 0.01 nM to 10 µM).
-
In a 96-well microplate, add in the following order:
-
50 µL of binding buffer (for total binding) or unlabeled spiperone (10 µM final concentration for non-specific binding) or this compound dilution.
-
50 µL of [3H]-spiperone diluted in binding buffer (final concentration ~0.2-0.5 nM).
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
GTPγS Binding Assay
This protocol outlines a functional assay to measure the antagonist effect of this compound on dopamine-induced G protein activation at the D4.4 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4.4 receptor.
-
[35S]-GTPγS (specific activity >1000 Ci/mmol).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dopamine stock solution.
-
GTPγS binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine 5'-diphosphate).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare dilutions of this compound in binding buffer.
-
In a 96-well microplate, add in the following order:
-
25 µL of this compound dilution or buffer (for control).
-
25 µL of dopamine diluted in binding buffer (to achieve a final concentration that elicits ~80% of the maximal response, e.g., 1 µM).
-
50 µL of cell membrane preparation (20-40 µg of protein) pre-incubated with GDP (10 µM final concentration) for 15-20 minutes on ice.
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of [35S]-GTPγS diluted in binding buffer (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and count the radioactivity as described for the radioligand binding assay.
-
Analyze the data by non-linear regression to determine the IC50 value of this compound for the inhibition of dopamine-stimulated [35S]-GTPγS binding.
GTPγS Binding Assay Workflow
In Vivo c-Fos and pERK Immunohistochemistry
This protocol describes the general procedure for examining the effect of this compound on agonist-induced c-Fos and pERK expression in the rat brain.
Materials:
-
Adult male Sprague-Dawley rats.
-
This compound.
-
Dopamine D4 receptor agonist (e.g., PD168077).
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture).
-
Anesthetic (e.g., pentobarbital).
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose (B13894) solutions (20% and 30% in PBS).
-
Cryostat or vibrating microtome.
-
Primary antibodies: anti-c-Fos and anti-phospho-ERK1/2.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) kit.
-
3,3'-Diaminobenzidine (DAB).
-
Microscope.
Procedure:
-
Habituate the rats to the experimental environment and handling for several days.
-
Administer this compound (e.g., 1-10 mg/kg, subcutaneously) or vehicle 30-60 minutes prior to the administration of the D4 agonist.
-
Administer the D4 agonist (e.g., PD168077, 0.1-1 mg/kg, subcutaneously) or vehicle.
-
After a specific time point (e.g., 90-120 minutes for c-Fos, 15-30 minutes for pERK) following agonist administration, deeply anesthetize the rats.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by sequential immersion in 20% and 30% sucrose solutions until they sink.
-
Freeze the brains and cut coronal sections (e.g., 30-40 µm) using a cryostat or vibrating microtome.
-
Perform immunohistochemical staining for c-Fos or pERK using the free-floating method. This typically involves:
-
Blocking endogenous peroxidase activity.
-
Blocking non-specific binding sites with normal serum.
-
Incubation with the primary antibody (e.g., overnight at 4°C).
-
Incubation with the biotinylated secondary antibody.
-
Incubation with the ABC reagent.
-
Visualization of the immunoreactivity with DAB.
-
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the number of c-Fos or pERK-positive cells in the brain region of interest (e.g., paraventricular nucleus of the hypothalamus) using a microscope and image analysis software.
In Vivo Immunohistochemistry Workflow
Signaling Pathways
The dopamine D4 receptor, like other D2-like receptors, primarily couples to Gi/o G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade by preventing agonist binding to the receptor. Additionally, as evidenced by in vivo studies, D4 receptor activation can lead to the phosphorylation and activation of ERK, a key component of the MAPK signaling pathway, which in turn can regulate gene expression, including the induction of immediate early genes like c-fos.
Dopamine D4 Receptor Signaling Pathways
Conclusion
This compound is a well-characterized pharmacological tool with high potency and selectivity for the dopamine D4 receptor. Its favorable in vitro and in vivo properties make it an invaluable asset for researchers investigating the role of the D4 receptor in health and disease. This technical guide provides a comprehensive overview of its pharmacological profile, supported by detailed experimental protocols and data summaries, to aid in the design and interpretation of future studies utilizing this important research compound.
References
- 1. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trial-based Discrimination Procedure for Studying Drug Relapse in Rats [bio-protocol.org]
- 3. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 4. labcorp.com [labcorp.com]
A-381393: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist. The information presented herein is intended to equip researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their studies. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Core Data Presentation
The following tables summarize the quantitative data for the in vitro characterization of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity vs. D4.4 |
| Human Dopamine D4.4 | 1.5[1] | - |
| Human Dopamine D4.2 | 1.9[2] | 1.3-fold |
| Human Dopamine D4.7 | 1.6[2] | 1.1-fold |
| Human Dopamine D1 | >10,000 | >6667-fold |
| Human Dopamine D2 | >10,000 | >6667-fold |
| Human Dopamine D3 | >10,000 | >6667-fold |
| Human Dopamine D5 | >10,000 | >6667-fold |
| Human 5-HT2A | 370[1][2] | 247-fold |
| Human 5-HT1A | 1365[2] | 910-fold |
| Sigma 2 | 8600[2] | 5733-fold |
| Adrenoceptor α1A | 2044[2] | 1363-fold |
| Adrenoceptor α2C | 1912[2] | 1275-fold |
| Histamine H1 | 2962[2] | 1975-fold |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Agonist | This compound Activity |
| GTP-γ-S Binding | Human Dopamine D4.4 expressing cells | Dopamine (1 µM) | Potent Inhibition[1] |
| Ca2+ Flux | Human Dopamine D4.4 expressing cells | Dopamine (1 µM) | Potent Inhibition[1] |
| GTP-γ-S Binding | Human Dopamine D2L expressing cells | Dopamine (1 µM) | No Inhibition[1] |
| GTP-γ-S Binding | Human Dopamine D3 expressing cells | Dopamine (1 µM) | No Inhibition[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below, based on the primary characterization of this compound.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D4 and other receptors.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).
-
[3H]-Spiperone (for D2L, D3, D4.4 binding).
-
[3H]-SCH23390 (for D1 and D5 binding).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., 0.2 nM [3H]-Spiperone), and varying concentrations of this compound. The final assay volume is typically 250 µL.
-
Non-specific Binding: To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTP-γ-S Functional Assay
Objective: To assess the antagonist activity of this compound at the dopamine D4 receptor by measuring its effect on agonist-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing the human dopamine D4.4 receptor.
-
[35S]-GTP-γ-S.
-
Dopamine.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
GDP (Guanosine diphosphate).
-
GTP-γ-S (unlabeled).
-
96-well microplates.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer for 15 minutes at 30°C.
-
Reaction Initiation: Add GDP (to a final concentration of 10 µM), [35S]-GTP-γ-S (to a final concentration of 0.1 nM), and dopamine (to a final concentration of 1 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Quantify the amount of bound [35S]-GTP-γ-S using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the dopamine-stimulated [35S]-GTP-γ-S binding.
Intracellular Ca2+ Mobilization Assay
Objective: To evaluate the functional antagonism of this compound by measuring its effect on dopamine-induced intracellular calcium mobilization in cells co-expressing the D4 receptor and a chimeric G-protein.
Materials:
-
HEK293 cells stably co-expressing the human dopamine D4.4 receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Dopamine.
-
This compound stock solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of dopamine to stimulate the cells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity upon dopamine addition reflects the increase in intracellular calcium. Determine the inhibitory effect of this compound on the dopamine-induced calcium response.
References
A-381393: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393, identified as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1] Developed by Abbott Laboratories, this compound has shown significant potential in preclinical studies for the treatment of nervous system and urogenital diseases.[2][3] Its high affinity for the D4 receptor, coupled with remarkable selectivity over other dopamine receptor subtypes and a broad range of other receptors, makes it a valuable tool for elucidating the physiological and pathological roles of the D4 receptor.[1][4] This document provides an in-depth technical overview of the discovery, mechanism of action, pharmacological profile, and key experimental methodologies used in the evaluation of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D4 receptor.[1] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the D4 receptor, this compound blocks the binding of dopamine and other agonists, thereby preventing the activation of this downstream signaling pathway.[1] Preclinical studies have demonstrated its ability to antagonize D4 agonist-induced effects both in vitro and in vivo.[1][2]
Caption: Dopamine D4 Receptor Signaling and Antagonism by this compound.
Pharmacological Profile
The pharmacological profile of this compound is characterized by its high potency and selectivity for the dopamine D4 receptor.
Binding Affinity
Quantitative data from radioligand binding assays demonstrate the high affinity of this compound for various human dopamine D4 receptor polymorphic variants (D4.2, D4.4, D4.7).[1][2][4][5][6][7]
| Receptor Subtype | This compound Ki (nM) |
| Dopamine D4.2 | 1.9[1][2][5][6] |
| Dopamine D4.4 | 1.5[1][2][5][6] |
| Dopamine D4.7 | 1.6[1][2][5][6] |
| Caption: Table 1: Binding Affinities of this compound for Human Dopamine D4 Receptor Variants. |
Receptor Selectivity
This compound exhibits a high degree of selectivity for the D4 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors.[1][2][5][6]
| Receptor | This compound Selectivity Fold (>D4) | This compound Ki (nM) |
| Dopamine D1 | >2700[1][2][5][6] | >10,000 |
| Dopamine D2 | >2700[1][2][5][6] | >10,000 |
| Dopamine D3 | >2700[1][2][5][6] | >10,000 |
| Dopamine D5 | >2700[1][2][5][6] | >10,000 |
| 5-HT2A | Moderate Affinity | 370[1][2][5][6] |
| 5-HT1A | Weak Affinity | 1365[1][2] |
| Sigma 2 | Weak Affinity | 8600[1][2] |
| Adrenoceptor α1A | Weak Affinity | 2044[1][2] |
| Adrenoceptor α2C | Weak Affinity | 1912[1][2] |
| Histamine H1 | Weak Affinity | 2962[1][2] |
| Caption: Table 2: Selectivity Profile of this compound. |
In Vivo Pharmacology
This compound has demonstrated efficacy in animal models, consistent with its D4 receptor antagonist activity. A key in vivo study showed that this compound effectively blocks penile erections induced by the D4-selective agonist PD168077 in conscious rats, suggesting its potential for treating conditions related to D4 receptor hyperactivity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its core 2-substituted-1H-benzoimidazole structure can be achieved through the condensation of o-phenylenediamine (B120857) with a suitable aldehyde.
Caption: General Synthesis Scheme for this compound.
General Protocol for Benzimidazole Synthesis:
-
Reaction Setup: o-Phenylenediamine and the corresponding aldehyde are dissolved in a suitable solvent (e.g., ethanol, DMF).
-
Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid) or an oxidizing agent is often added.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours.
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human dopamine D4 receptor are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and varying concentrations of this compound.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation.
Protocol Outline:
-
Membrane Preparation: Prepare membranes from cells expressing the dopamine D4 receptor.
-
Incubation: Membranes are incubated with a D4 receptor agonist (e.g., dopamine), varying concentrations of this compound, and [35S]GTPγS.
-
Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its antagonist potency.
This assay assesses the functional consequence of D4 receptor activation on intracellular calcium levels.
Protocol Outline:
-
Cell Culture: Grow cells expressing the dopamine D4 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound, followed by a D4 receptor agonist.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the ability of this compound to block the agonist-induced increase in intracellular calcium.
In Vivo Experiment: Rat Model of Penile Erection
This model is used to assess the in vivo efficacy of this compound as a D4 receptor antagonist.
Caption: Experimental Workflow for the Rat Model of Penile Erection.
Protocol Outline:
-
Animal Model: Conscious, male Sprague-Dawley rats are used.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at various doses.
-
Agonist Challenge: After a predetermined time, the selective D4 agonist PD168077 is administered to induce penile erections.
-
Observation: The number of penile erections is observed and recorded over a specific time period.
-
Data Analysis: The dose-dependent inhibition of agonist-induced erections by this compound is determined.
Development Status and Future Directions
This compound was initially developed by Abbott Laboratories.[3] The global highest research and development status is currently listed as "Pending".[3] The potent and selective D4 antagonist profile of this compound suggests its potential therapeutic application in a variety of central nervous system disorders where dopamine D4 receptor dysregulation is implicated, such as schizophrenia and erectile dysfunction.[2] Further preclinical and clinical investigations would be necessary to fully elucidate its therapeutic utility and safety profile. The lack of publicly available clinical trial data indicates that the development of this compound may have been discontinued (B1498344) or is still in the very early stages of preclinical assessment. The information presented here, based on available scientific literature, provides a solid foundation for researchers interested in the pharmacology of dopamine D4 receptor antagonists and the potential of this compound as a research tool or therapeutic lead.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. xcessbio.com [xcessbio.com]
An In-depth Technical Guide on the Role of A-381393 in Dopamine Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of A-381393, a potent and selective antagonist for the dopamine (B1211576) D4 receptor. It covers its binding characteristics, mechanism of action within dopamine signaling pathways, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a research chemical developed by Abbott Laboratories that has been instrumental in characterizing the physiological and pathological roles of the dopamine D4 receptor. Structurally identified as 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, it is recognized for its high affinity and selectivity for the D4 receptor subtype over other dopamine receptors and various other neurotransmitter receptors.[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for in vivo studies.[1][2][3]
Mechanism of Action and Role in Dopamine Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4][5] The primary signal transduction pathway for D2-like receptors involves coupling to inhibitory G proteins (Gαi/o).[5][6][7] As a potent antagonist, this compound binds to the D4 receptor and blocks the effects of the endogenous agonist, dopamine. This blockade prevents the receptor from adopting an active conformation, thereby inhibiting its downstream signaling cascades.
The canonical signaling pathway inhibited by this compound is as follows:
-
Dopamine Binding Prevention: this compound occupies the ligand-binding pocket of the D4 receptor, preventing dopamine from binding and activating it.
-
Inhibition of Gαi/o Protein Activation: By keeping the receptor in an inactive state, this compound prevents the dissociation of the Gαi/o protein from the intracellular domain of the receptor.
-
Sustained Adenylyl Cyclase Activity: The inhibition of Gαi/o activation means that adenylyl cyclase is not inhibited, leading to a relative maintenance or increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][7]
Beyond the canonical pathway, D4 receptor activation is also known to modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[8][9] Studies have demonstrated that D4 receptor agonists induce the phosphorylation of ERK1/2.[9] this compound effectively blocks this agonist-induced ERK1/2 phosphorylation, confirming its antagonistic action on this parallel signaling pathway.[9] Furthermore, this compound has been shown to reduce basal levels of c-Fos expression in vivo, suggesting that it can inhibit a tonic, or baseline, level of D4 receptor activity.[9]
Quantitative Data
The potency and selectivity of this compound have been quantified through various binding and functional assays. The data is summarized below for easy comparison.
Table 1: Binding Affinity (Ki) of this compound at Dopamine Receptors
The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Species | Ki (nM) | Selectivity over D2 | Selectivity over D3 | Reference |
| D4.2 | Human | 1.9 | >2700-fold | >2700-fold | [1][10] |
| D4.4 | Human | 1.5 | >2700-fold | >2700-fold | [1][10] |
| D4.7 | Human | 1.6 | >2700-fold | >2700-fold | [1][10] |
| D1 | Human | >5000 | - | - | [1] |
| D2 | Human | >5000 | - | - | [1] |
| D3 | Human | >5000 | - | - | [1] |
| D5 | Human | >5000 | - | - | [1] |
Table 2: Binding Affinity (Ki) of this compound at Non-Dopaminergic Receptors
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT2A | 370 | [1][10] |
| 5-HT1A | 1365 | [1] |
| Sigma 2 | 8600 | [1] |
| Adrenoceptor α1A | 2044 | [1] |
| Adrenoceptor α2C | 1912 | [1] |
| Histamine H1 | 2962 | [1] |
Table 3: Functional Potency (IC50) of this compound
The half-maximal inhibitory concentration (IC50) measures the functional potency of an antagonist in inhibiting a specific cellular response.
| Assay Type | Cell Line | Receptor | IC50 (nM) | Reference |
| FLIPR Assay | HEK293 | Human D4.4 | 5 | [10] |
Experimental Protocols
The characterization of this compound relies on a suite of standard and advanced pharmacological assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor. A radiolabeled ligand with known affinity is competed with the unlabeled test compound (this compound).
Objective: To determine the binding affinity (Ki) of this compound for dopamine D4 receptors.
Methodology:
-
Membrane Preparation:
-
Cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay binding buffer. Protein concentration is determined using a standard method like the BCA assay.[11]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a selective D4 radioligand (e.g., [³H]-spiperone or [³H]-clozapine).[12]
-
Increasing concentrations of unlabeled this compound are added to the wells to compete for binding with the radioligand.
-
Non-specific binding is determined in parallel incubations containing a high concentration of a known D4 antagonist (e.g., unlabeled clozapine).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.[11]
-
-
Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13]
-
Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Functional cAMP Assay
This assay measures the ability of an antagonist to block agonist-induced changes in the intracellular second messenger cAMP.
Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-induced inhibition of cAMP production.
Methodology:
-
Cell Preparation:
-
CHO or HEK293 cells expressing the human D4 receptor are cultured in 96- or 384-well plates.
-
Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Antagonist Pre-incubation:
-
Agonist Stimulation:
-
A fixed concentration of an agonist (e.g., dopamine or a selective D4 agonist like PD168077) is added to the wells. The agonist concentration is typically at its EC80 (the concentration that gives 80% of its maximal effect) to ensure a robust signal for inhibition.
-
Forskolin is often added to stimulate adenylyl cyclase and produce a high baseline level of cAMP, against which the inhibitory effect of the D4 agonist can be clearly measured.
-
The plate is incubated for a further 15-30 minutes.[15]
-
-
cAMP Detection:
-
Cells are lysed, and the intracellular cAMP concentration is measured using a detection kit. Common methods include TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), HTRF (Homogeneous Time-Resolved Fluorescence), or ELISA-based assays.[15]
-
These assays typically involve a competition between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
A concentration-response curve is generated, and the IC50 value for this compound is calculated.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2 as a readout for D4 receptor-mediated signaling through the MAPK pathway.
Objective: To confirm that this compound blocks D4 agonist-induced ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Starvation:
-
Cells expressing D4 receptors are plated in multi-well plates and grown to confluence.
-
To reduce basal phosphorylation levels, cells are serum-starved for several hours or overnight before the assay.
-
-
Antagonist and Agonist Treatment:
-
Cell Lysis and Detection:
-
The stimulation is stopped, and the cells are lysed to release their contents.
-
The concentration of phosphorylated ERK (p-ERK) and total ERK in the lysate is measured. This is typically done using a sandwich ELISA format, such as the AlphaScreen SureFire or cell-based ELISA methods.[16][17]
-
These assays use two antibodies: one that captures total ERK and another that specifically detects the phosphorylated form. The p-ERK signal is often normalized to the total ERK signal or total protein content to account for variations in cell number.[17]
-
-
Data Analysis:
-
The inhibition of the agonist-induced p-ERK signal by this compound is quantified, and an IC50 value is determined from the concentration-response curve.
-
Conclusion
This compound is a highly potent and selective dopamine D4 receptor antagonist. Its pharmacological profile, characterized by low nanomolar affinity for D4 receptors and extensive selectivity over other dopamine receptor subtypes, makes it an invaluable research tool. By competitively blocking the D4 receptor, this compound inhibits both the canonical Gαi/o-cAMP signaling pathway and other non-canonical pathways, such as the activation of ERK. The detailed experimental protocols outlined herein provide a framework for the continued investigation and characterization of D4 receptor antagonists, which is essential for advancing our understanding of dopamine signaling in CNS disorders.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. abmole.com [abmole.com]
- 3. abmole.com [abmole.com]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
A-381393: A Technical Guide to Central Nervous System Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
In Vitro Receptor Binding Affinity
A-381393 demonstrates high affinity and selectivity for the human dopamine (B1211576) D4 receptor subtypes. Its binding profile, summarized from in vitro studies, is presented in Table 1. The compound shows significantly lower affinity for other dopamine receptor subtypes and moderate affinity for the serotonin (B10506) 5-HT2A receptor.
| Target Receptor | Ki (nM) | Selectivity over D1, D2, D3, D5 |
| Human Dopamine D4.2 | 1.9 | >2700-fold |
| Human Dopamine D4.4 | 1.5 | >2700-fold |
| Human Dopamine D4.7 | 1.6 | >2700-fold |
| Human Serotonin 5-HT2A | 370 | - |
Table 1: In Vitro Receptor Binding Affinities of this compound.
CNS Penetration and Distribution
Direct quantitative data on the brain-to-plasma ratio or specific tissue concentrations of this compound are not detailed in the available scientific literature. However, multiple sources qualitatively describe the compound as "brain penetrant" and "blood-brain barrier (BBB) permeable/penetrable".[2] In vivo studies in rats have demonstrated that systemically administered this compound can antagonize the effects of a D4 agonist in the hypothalamic paraventricular nucleus (PVN), providing functional evidence of its ability to reach and act on central targets.[1]
Experimental Protocols
While a specific, detailed experimental protocol for assessing the CNS penetration of this compound has not been published, a standard methodology can be constructed based on established preclinical pharmacokinetic study designs. The following represents a typical workflow for such an investigation.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and brain distribution of this compound in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, 10% DMSO, 40% PEG300)
-
Male Sprague-Dawley rats (250-300g)
-
Administration supplies (e.g., gavage needles for oral administration, syringes and needles for intravenous administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue dissection tools
-
Homogenizer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration for dosing.
-
Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound via the tail vein.
-
Oral (PO) Administration: Administer a single dose of this compound via oral gavage.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of animals via cardiac puncture or tail vein sampling.
-
Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the tissues.
-
Dissect the whole brain and other tissues of interest.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Weigh and homogenize brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations of this compound at each time point.
-
Determine key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Calculate the brain-to-plasma concentration ratio at each time point and the overall AUCbrain/AUCplasma ratio.
-
Mandatory Visualizations
Dopamine D4 Receptor Antagonism Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a dopamine D4 receptor antagonist, blocking the downstream signaling cascade initiated by a D4 agonist.
References
Methodological & Application
Application Notes and Protocols for A-381393 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, demonstrating high affinity for various D4 receptor subtypes (D4.2, D4.4, D4.7) with a Ki in the low nanomolar range (1.5-1.9 nM).[1][2] It exhibits over 2700-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes (D1, D2, D3, and D5).[1] this compound also shows moderate affinity for the serotonin (B10506) 5-HT2A receptor (Ki of 370 nM).[1] As a brain-penetrant molecule, this compound is a valuable tool for investigating the in vivo roles of the dopamine D4 receptor in various physiological and pathological processes, including those related to erectile dysfunction and central nervous system disorders.[3]
These application notes provide detailed protocols for in vivo experiments using this compound to study its effects on dopamine D4 receptor-mediated signaling pathways in a rat model. The primary application detailed is the antagonism of D4 receptor agonist-induced downstream signaling, specifically the induction of c-Fos expression and the phosphorylation of Extracellular Signal-Regulated Kinase (ERK).
Key In Vivo Application: Antagonism of Dopamine D4 Receptor Signaling
A key in vivo application of this compound is to block the physiological effects of dopamine D4 receptor activation. One well-documented experimental paradigm involves the use of a selective D4 agonist, such as PD168077, to induce downstream signaling cascades in specific brain regions. This compound is administered prior to the agonist to demonstrate that the observed effects are indeed mediated by the D4 receptor. A primary brain region of interest for the pro-erectile effects of D4 receptor modulation is the paraventricular nucleus (PVN) of the hypothalamus.[3]
Animal Model: Male Sprague-Dawley rats are a commonly used animal model for these studies.
Data Presentation
Table 1: Antagonism of PD168077-Induced c-Fos Expression in the PVN by this compound
| Treatment Group | Dose (mg/kg) | N | Mean c-Fos Positive Cells/Section (± SEM) | % Inhibition |
| Vehicle + Vehicle | - | 6 | 15 ± 3 | - |
| Vehicle + PD168077 | 0.5 | 6 | 150 ± 12 | - |
| This compound + PD168077 | 10 | 6 | 30 ± 5* | 80% |
*p < 0.01 compared to Vehicle + PD168077. Data are illustrative based on published findings describing significant attenuation.[3]
Table 2: Antagonism of PD168077-Induced ERK Phosphorylation in the PVN by this compound
| Treatment Group | Dose (mg/kg) | N | p-ERK/Total ERK Ratio (Fold Change ± SEM) | % Inhibition |
| Vehicle + Vehicle | - | 6 | 1.0 ± 0.1 | - |
| Vehicle + PD168077 | 0.5 | 6 | 3.5 ± 0.4 | - |
| This compound + PD168077 | 10 | 6 | 1.2 ± 0.2* | 92% |
*p < 0.01 compared to Vehicle + PD168077. Data are illustrative based on published findings describing significant attenuation.[3]
Experimental Protocols
Protocol 1: In Vivo Antagonism of D4 Agonist-Induced Signaling
This protocol describes the in vivo administration of this compound to block the effects of the D4 agonist PD168077 on c-Fos expression and ERK phosphorylation in the rat brain.
Materials:
-
This compound
-
PD168077
-
Vehicle (e.g., 20% hydroxypropyl-beta-cyclodextrin in sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Standard animal handling and injection equipment
Procedure:
-
Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation:
-
Prepare this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg injection volume).
-
Prepare PD168077 in sterile saline or another appropriate vehicle at the desired concentration (e.g., 0.5 mg/mL for a 0.5 mg/kg dose).
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 1 mL/kg.
-
After a pretreatment interval (e.g., 30 minutes), administer PD168077 or vehicle via subcutaneous (s.c.) injection at a volume of 1 mL/kg.
-
-
Tissue Collection:
-
At a predetermined time point after agonist administration (e.g., 30 minutes for ERK phosphorylation, 90 minutes for c-Fos expression), euthanize the animals by an approved method.
-
Perfuse the animals transcardially with ice-cold saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS) for immunohistochemistry, or rapidly dissect the brain and isolate the PVN for Western blotting.
-
Protocol 2: c-Fos Immunohistochemistry
This protocol details the detection of c-Fos positive cells in brain sections.
Materials:
-
4% Paraformaldehyde-fixed brain tissue
-
Vibratome or cryostat
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides and mounting medium
Procedure:
-
Sectioning: Cut 40 µm coronal sections of the brain containing the PVN using a vibratome or cryostat.
-
Washing: Wash free-floating sections in PBS (3 x 5 minutes).
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (diluted in PBS) for 1 hour at room temperature.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
ABC Incubation: Incubate sections in ABC reagent for 1 hour at room temperature.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
Visualization: Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Mounting: Mount sections onto microscope slides, dehydrate, and coverslip.
-
Analysis: Quantify the number of c-Fos positive nuclei in the PVN using a light microscope and image analysis software.
Protocol 3: ERK Phosphorylation Western Blotting
This protocol outlines the detection of phosphorylated and total ERK in brain tissue lysates.
Materials:
-
Dissected PVN tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysis: Homogenize the PVN tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane with TBST (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 x 5 minutes).
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To determine total ERK levels, strip the membrane of the phospho-ERK antibodies and re-probe with the anti-total-ERK antibody, following steps 6-10.
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo antagonism of D4 receptor signaling with this compound.
References
Application Notes and Protocols for A-381393 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1][2] Radioligand binding assays are a robust and sensitive method, often considered the gold standard, for characterizing the interaction of compounds like this compound with their target receptors.[3][4][5] These assays provide quantitative data on binding affinity, crucial for drug discovery and development. This document provides detailed protocols for a competition radioligand binding assay to determine the binding affinity of this compound for the human dopamine D4 receptor.
Data Presentation
Binding Affinity of this compound
This compound exhibits high affinity for various human dopamine D4 receptor subtypes and displays significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.[6][7][8]
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Dopamine D4.2 | 1.9[6][7][8] |
| Dopamine D4.4 | 1.5[6][7][8] |
| Dopamine D4.7 | 1.6[6][7][8] |
| Dopamine D1 | >2700-fold selectivity |
| Dopamine D2 | >2700-fold selectivity |
| Dopamine D3 | >2700-fold selectivity |
| Dopamine D5 | >2700-fold selectivity |
| 5-HT2A | 370[6][7][8] |
| 5-HT1A | 1365[6][7] |
| Sigma 2 | 8600[6][7] |
| Adrenoceptor α1A | 2044[6][7] |
| Adrenoceptor α2C | 1912[6][7] |
| Histamine H1 | 2962[6][7] |
Experimental Protocols
Competition Radioligand Binding Assay for this compound
This protocol describes the determination of the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor using a competition binding assay with a commercially available radioligand, such as [3H]-spiperone.[9][10]
Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]-spiperone (a non-selective D2-like receptor antagonist).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective dopamine antagonist, such as haloperidol (B65202) or (+)-butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).
-
Cell Harvester or Filtration Manifold.
-
Scintillation Counter.
Experimental Workflow Diagram:
Caption: Workflow for this compound competition radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human dopamine D4 receptor.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
Perform the assay in a 96-well filter plate.
-
Total Binding Wells: Add cell membranes, [3H]-spiperone (at a concentration near its Kd for the D4 receptor), and assay buffer.
-
Non-specific Binding (NSB) Wells: Add cell membranes, [3H]-spiperone, and a high concentration of a non-selective antagonist (e.g., 10 µM haloperidol).
-
Competition Wells: Add cell membranes, [3H]-spiperone, and varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester or vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
The IC50 (inhibitory concentration 50%) is the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone. This value is determined from the competition curve using non-linear regression analysis.
-
-
Calculate Ki:
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-spiperone) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
Activation of the dopamine D4 receptor, a Gαi/o-coupled receptor, initiates a signaling cascade that can modulate neuronal activity. This compound, as an antagonist, blocks these downstream effects. One of the key pathways involves the regulation of the MAPK/ERK cascade, which in turn influences the expression of immediate-early genes like c-Fos.
Dopamine D4 Receptor Signaling Pathway Diagram:
Caption: Dopamine D4 receptor signaling to ERK and c-Fos.
References
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. AID 273262 - Displacement of [3H]spiperone from human D4 dopamine receptor expressed in CHO cells - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-381393 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. These application notes provide a comprehensive overview of the in vitro cell-based assays relevant to the characterization of this compound. The included protocols are designed to guide researchers in assessing its binding affinity, functional antagonism, and effects on downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and selectivity.
Table 1: Binding Affinity of this compound for Human Dopamine D4 Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D4.2 | 1.9[1][2] |
| Dopamine D4.4 | 1.5[1][2] |
| Dopamine D4.7 | 1.6[1][2] |
Table 2: Selectivity Profile of this compound
| Receptor | Kᵢ (nM) | Selectivity (fold vs. D4.4) |
| Dopamine D1 | >4000 | >2700[1][2] |
| Dopamine D2 | >4000 | >2700[1][2] |
| Dopamine D3 | >4000 | >2700[1][2] |
| Dopamine D5 | >4000 | >2700[1][2] |
| 5-HT₂ₐ | 370[1][2] | ~247 |
Signaling Pathway
Activation of the dopamine D4 receptor, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can modulate the activity of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK), and the expression of immediate early genes like c-Fos. This compound, as a D4 receptor antagonist, blocks these signaling events.
Caption: Dopamine D4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro cell-based assays to characterize this compound are provided below.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound for the dopamine D4 receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone, at a concentration close to its K₋d).
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
For determination of non-specific binding, add a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Caption: Workflow for cAMP Functional Assay.
Protocol:
-
Cell Culture:
-
Seed cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add a fixed concentration of a dopamine D4 receptor agonist (e.g., quinpirole (B1680403) at its EC₈₀ concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells (except for basal and forskolin-only controls).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
ERK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to block dopamine-induced phosphorylation of ERK.
Caption: Workflow for ERK Phosphorylation Western Blot Assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the dopamine D4 receptor in 6-well plates.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with this compound at desired concentrations for 30 minutes.
-
Stimulate cells with a dopamine D4 agonist (e.g., PD168077) for 5-15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Compare the levels of ERK phosphorylation in this compound-treated cells to agonist-only treated cells.
-
c-Fos Induction Assay (Immunocytochemistry)
This assay measures the inhibition of dopamine-induced c-Fos expression by this compound.
Caption: Workflow for c-Fos Immunocytochemistry Assay.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing the dopamine D4 receptor on glass coverslips in 24-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with this compound for 30 minutes.
-
Stimulate with a dopamine D4 agonist for 1-2 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against c-Fos overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the number of c-Fos positive nuclei or the fluorescence intensity per cell using image analysis software.
-
References
Application Notes and Protocols for A-381393 in Animal Models of CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist, for its use in preclinical animal models of Central Nervous System (CNS) disorders. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound for conditions such as schizophrenia and cognitive deficits.
Introduction to this compound
This compound is a high-affinity, selective antagonist for the dopamine D4 receptor, demonstrating excellent brain penetration, a crucial characteristic for CNS drug candidates.[1][2][3][4] Its selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5) and other neurotransmitter receptors makes it a valuable tool for elucidating the role of the D4 receptor in various physiological and pathological processes.[1][2][3][4] The dopamine D4 receptor has been implicated in the pathophysiology of several CNS disorders, most notably schizophrenia.[1]
Mechanism of Action
This compound exerts its effects by competitively binding to and blocking the activation of dopamine D4 receptors. In vivo studies have demonstrated its ability to antagonize the effects of D4 receptor agonists. For instance, this compound has been shown to block the induction of c-Fos expression and the phosphorylation of extracellular signal-regulated kinase (ERK) in the paraventricular nucleus of the hypothalamus (PVN) in rats treated with a D4 agonist.[1] This demonstrates its capacity to modulate D4 receptor-mediated signaling pathways in the brain.
Data Presentation: In Vitro Binding Affinities of this compound
The following table summarizes the in vitro binding affinities (Ki) of this compound for various dopamine receptor subtypes and other selected receptors, highlighting its selectivity for the D4 receptor.
| Receptor Target | Binding Affinity (Ki, nM) | Selectivity over D4.4 |
| Human Dopamine D4.4 | 1.5 | - |
| Human Dopamine D4.2 | 1.9 | ~0.8x |
| Human Dopamine D4.7 | 1.6 | ~0.9x |
| Dopamine D1 | >4000 | >2700-fold |
| Dopamine D2 | >4000 | >2700-fold |
| Dopamine D3 | >4000 | >2700-fold |
| Dopamine D5 | >4000 | >2700-fold |
| 5-HT2A | 370 | ~247-fold |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the use of this compound in preclinical research.
Protocol 1: Evaluation of this compound in a Phencyclidine (PCP)-Induced Model of Cognitive Deficits in Rats
This protocol describes a study to assess the potential of this compound to ameliorate cognitive deficits relevant to schizophrenia, induced by the NMDA receptor antagonist phencyclidine (PCP).
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Cognitive Deficit: Administer PCP at a dose of 2 mg/kg intraperitoneally (i.p.) twice daily for 7 days. This is followed by a 7-day washout period before behavioral testing.
2. Drug Preparation and Administration:
-
This compound Formulation: While specific solubility information for in vivo formulations is not detailed in the available literature, a common approach for similar compounds is to dissolve them in a vehicle such as 20% Captisol® or a mixture of DMSO, Tween 80, and saline. It is crucial to perform solubility and stability tests for the chosen formulation.
-
Administration: Administer this compound via i.p. or subcutaneous (s.c.) injection. The optimal dose range should be determined in pilot studies, but based on its potency, a starting range of 1-10 mg/kg could be explored. Administration should occur 30-60 minutes prior to the behavioral test.
3. Behavioral Assay: Novel Object Recognition (NOR) Test:
-
Habituation: Individually habituate rats to the testing arena (e.g., a 50x50x50 cm open field) for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: On the third day, place two identical objects in the arena and allow the rat to explore for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A lower DI in the PCP-treated group compared to the control group indicates a cognitive deficit. The reversal of this deficit by this compound would be indicated by a significantly higher DI in the this compound-treated PCP group.
Protocol 2: In Vivo Target Engagement - Antagonism of D4 Agonist-Induced Signaling
This protocol is designed to confirm the in vivo activity of this compound by assessing its ability to block a known D4 receptor-mediated signaling event.
1. Animals and Drug Administration:
-
Species: Male Sprague-Dawley rats (250-300g).
-
This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) 30 minutes prior to the D4 agonist.
-
D4 Agonist Administration: Administer a selective D4 agonist such as PD168077 (e.g., 1 mg/kg, s.c.).
2. Tissue Collection and Analysis:
-
Perfusion and Brain Extraction: 90 minutes after the D4 agonist injection, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brains and post-fix overnight.
-
Immunohistochemistry: Section the brains (e.g., 40 µm coronal sections) and perform immunohistochemistry for c-Fos and phosphorylated ERK (pERK) in the PVN.
-
Quantification: Quantify the number of c-Fos and pERK-positive cells in the PVN using image analysis software.
3. Expected Outcome:
-
The D4 agonist should induce a significant increase in c-Fos and pERK expression in the PVN compared to vehicle-treated animals.
-
Pre-treatment with this compound is expected to significantly attenuate this D4 agonist-induced increase, demonstrating in vivo target engagement.
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway Blockade by this compound
Caption: this compound blocks dopamine-induced D4 receptor signaling.
Experimental Workflow for Evaluating this compound in a PCP-Induced Cognitive Deficit Model
Caption: Workflow for PCP-induced cognitive deficit model and this compound evaluation.
References
Application Notes for A-381393 in Behavioral Pharmacology
Introduction
A-381393 is a potent and selective antagonist for the dopamine (B1211576) D4 receptor that is capable of penetrating the blood-brain barrier.[1][2][3][4] Its high selectivity for the D4 receptor subtype over other dopamine receptors (D1, D2, D3, and D5) makes it an invaluable tool for elucidating the specific roles of the D4 receptor in various physiological and pathological processes, particularly within the central nervous system.[1][5] In behavioral pharmacology, this compound is primarily utilized to investigate D4 receptor-mediated signaling and its influence on behavior.[6] Applications include blocking the effects of D4 receptor agonists in vivo and in drug discrimination paradigms to confirm the receptor-specific activity of other compounds.[6]
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D4 receptor.[6] It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, dopamine, as well as synthetic D4 agonists.[2][6] Studies have demonstrated that D4 receptor activation can lead to the induction of immediate early genes, such as c-Fos, and the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase signaling pathway.[6] By occupying the D4 receptor, this compound effectively blocks these downstream signaling events.[6] Interestingly, administration of this compound alone has been shown to decrease basal levels of c-Fos expression in certain brain regions, suggesting a tonic, baseline activation of D4 receptors in vivo that is inhibited by the antagonist.[6]
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
This table summarizes the in vitro binding affinities (Ki) of this compound for various human receptor subtypes. The data highlights the compound's high affinity for D4 receptor variants and its significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors.
| Receptor Target | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| Dopamine D4.2 | 1.9 | [1][3][4][5] |
| Dopamine D4.4 | 1.5 | [1][3][4][5] |
| Dopamine D4.7 | 1.6 | [1][3][4][5] |
| Dopamine D1, D2, D3, D5 | >2700-fold lower affinity than for D4 | [1][3][5] |
| Serotonin Receptors | ||
| 5-HT2A | 370 | [1][3][5] |
| 5-HT1A | 1365 | [1][5] |
| Other Receptors | ||
| Sigma 2 | 8600 | [1][5] |
| Adrenoceptor α1A | 2044 | [1][5] |
| Adrenoceptor α2C | 1912 | [1][5] |
| Histamine H1 | 2962 | [1][5] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound in blocking the dopamine D4 receptor signaling cascade.
Caption: this compound blocks D4 receptor activation and downstream signaling.
Experimental Protocols
Protocol 1: In Vivo Antagonism of a D4 Agonist
This protocol describes a general procedure to evaluate the ability of this compound to block the behavioral or cellular effects of a selective D4 receptor agonist, such as PD168077.[6]
Objective: To determine if this compound can antagonize the effects of a D4 agonist on a specific behavioral measure or a cellular marker like c-Fos expression.
Materials:
-
This compound
-
D4 receptor agonist (e.g., PD168077)
-
Vehicle solution (see Protocol 3)
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Standard surgical and injection equipment
-
Apparatus for behavioral testing or materials for tissue collection and analysis (e.g., immunohistochemistry for c-Fos).
Procedure:
-
Animal Acclimation: Acclimate animals to the housing and handling conditions for at least 7 days prior to the experiment.
-
Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle + Vehicle, Vehicle + Agonist, this compound + Agonist, this compound + Vehicle).
-
This compound Administration: Prepare this compound in the appropriate vehicle (see Protocol 3). Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before agonist administration (e.g., 30-60 minutes).
-
D4 Agonist Administration: Prepare the D4 agonist in its vehicle. Administer the agonist or vehicle to the appropriate groups.
-
Behavioral Assessment/Tissue Collection:
-
For Behavioral Studies: Begin behavioral observation and recording at the expected time of peak drug effect.
-
For Cellular Studies (e.g., c-Fos): Euthanize animals at the time of peak cellular response (e.g., 90-120 minutes post-agonist injection). Perfuse animals and collect brain tissue (e.g., hypothalamic paraventricular nucleus) for analysis.[6]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A significant reduction in the agonist's effect in the this compound pre-treatment group indicates antagonism.
Caption: Workflow for an in vivo D4 receptor antagonism study.
Protocol 2: Drug Discrimination Study
This protocol is based on studies where this compound was used to block the discriminative stimulus effects of another compound, such as the 5-HT1A antagonist/D4 agonist WAY 100635.[6]
Objective: To determine if the discriminative stimulus effects of a test compound are mediated by the dopamine D4 receptor.
Materials:
-
This compound
-
Training drug with D4 agonist properties (e.g., WAY 100635)
-
Vehicle solution
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Two-lever operant conditioning chambers
-
Food reinforcement (e.g., pellets)
Procedure:
-
Training Phase:
-
Train food-deprived rats to press one lever ("drug lever") for a food reward after administration of the training drug (e.g., 10 µmol/kg WAY 100635) and a second lever ("vehicle lever") after administration of the vehicle.
-
Training sessions are conducted daily until animals reliably (>80% of responses on the correct lever before the first reinforcer) discriminate between the drug and vehicle. This is typically done on a fixed-ratio schedule (e.g., FR-50).[6]
-
-
Testing Phase (Antagonism Test):
-
Once training criteria are met, substitution and antagonism tests can begin.
-
On a test day, administer the antagonist this compound (at various doses) or its vehicle a set time before administering the training drug.
-
Place the animal in the operant chamber and allow it to respond. The session typically ends after a set number of responses or a time limit.
-
Record the number of presses on the drug lever and the vehicle lever.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever.
-
A dose-dependent decrease in responding on the drug lever after pre-treatment with this compound indicates that the discriminative stimulus effects of the training drug are mediated by the D4 receptor.
-
Caption: Workflow for a drug discrimination antagonism experiment.
Protocol 3: Preparation of this compound for In Vivo Administration
This protocol provides a formulation for solubilizing this compound for in vivo experiments, suitable for systemic administration.[1]
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure (for a final solution volume of 1 mL):
-
Prepare Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.58 mg/mL, a 25.8 mg/mL stock in DMSO would be required.
-
Add Co-solvents: In a sterile vial, add the solvents sequentially.
-
Add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution (e.g., 25.8 mg/mL) to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
-
Add Saline: Add 450 µL of saline to the mixture to reach the final volume of 1 mL.
-
Final Mix: Mix the final solution thoroughly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Use: It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Final Formulation Percentages:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
This formulation yields a clear solution with a solubility of at least 2.58 mg/mL (8.05 mM).[1] Alternative formulations using SBE-β-CD or corn oil are also possible.[1]
References
Application Notes and Protocols for A-381393 Solubility and Formulation for In Vivo Use
Introduction
A-381393 is a potent and selective antagonist of the Dopamine (B1211576) D4 receptor, demonstrating high affinity for various D4 receptor subtypes (Kᵢ values of 1.5, 1.9, and 1.6 nM for human D4.4, D4.2, and D4.7 receptors, respectively).[1][2] It exhibits over 2700-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 dopamine receptors.[1][2] This high selectivity makes this compound a valuable pharmacological tool for investigating the role of the Dopamine D4 receptor in various physiological and pathological processes. Due to its hydrophobic nature, careful consideration must be given to its formulation for effective in vivo administration. This document provides detailed application notes on the solubility of this compound and protocols for its formulation for use in animal research.
Data Presentation: Solubility and Formulation
The following table summarizes the recommended vehicles for the in vivo formulation of this compound and the achievable solubility. These formulations are designed to enhance the bioavailability of the compound for systemic administration.
| Formulation Components | Component Ratio (%) | Achievable Solubility | Appearance |
| DMSO / PEG300 / Tween-80 / Saline | 10 / 40 / 5 / 45 | ≥ 2.58 mg/mL (8.05 mM) | Clear Solution |
| DMSO / SBE-β-CD in Saline | 10 / 90 (of 20% SBE-β-CD) | ≥ 2.58 mg/mL (8.05 mM) | Clear Solution |
| DMSO / Corn Oil | 10 / 90 | ≥ 2.58 mg/mL (8.05 mM) | Clear Solution |
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations for in vivo studies. It is recommended to prepare these formulations fresh on the day of use.
Protocol 1: DMSO / PEG300 / Tween-80 / Saline Formulation
This formulation is a commonly used vehicle for water-insoluble compounds and is suitable for various routes of administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume of the formulation.
-
Initial Solubilization: Add 10% of the final volume as DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Co-solvent: To the DMSO-A-381393 solution, add 40% of the final volume as PEG300. Vortex until the solution is homogeneous.
-
Addition of Surfactant: Add 5% of the final volume as Tween-80 to the mixture. Vortex thoroughly to ensure uniform mixing.
-
Addition of Aqueous Component: Slowly add 45% of the final volume as sterile saline to the mixture while continuously vortexing. This gradual addition helps to prevent precipitation of the compound.
-
Homogenization: For a more uniform solution, sonicate the final mixture for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any precipitate.
Protocol 2: DMSO / SBE-β-CD in Saline Formulation
This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of the hydrophobic compound in an aqueous vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare 20% SBE-β-CD in Saline: Weigh the appropriate amount of SBE-β-CD and dissolve it in sterile saline to achieve a 20% (w/v) solution. Sonication may be required to fully dissolve the SBE-β-CD.
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add 10% of the final volume as DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Addition of SBE-β-CD Solution: Add 90% of the final volume of the pre-prepared 20% SBE-β-CD in saline solution to the DMSO-A-381393 mixture.
-
Homogenization: Vortex the final mixture thoroughly. If necessary, sonicate for 5-10 minutes to ensure the formation of a clear solution.
Protocol 3: DMSO / Corn Oil Formulation
This formulation is suitable for oral gavage or other routes where an oil-based vehicle is appropriate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder.
-
Initial Solubilization: Add 10% of the final volume as DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Addition of Corn Oil: Add 90% of the final volume as sterile corn oil to the DMSO-A-381393 solution.
-
Homogenization: Vortex the mixture vigorously to ensure a uniform and stable suspension.
Mandatory Visualizations
Signaling Pathway of Dopamine D4 Receptor Antagonism by this compound
The Dopamine D4 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o pathway.[1] Activation of the D4 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, D4 receptor activation can influence multiple signaling cascades, including the Extracellular signal-regulated kinase (ERK) pathway and the transcription factor c-Fos.[3] this compound, as a selective antagonist, blocks the binding of dopamine to the D4 receptor, thereby inhibiting these downstream signaling events.
Caption: Dopamine D4 receptor signaling and antagonism by this compound.
Experimental Workflow for In Vivo Formulation Preparation
The following diagram illustrates the general workflow for preparing the in vivo formulations of this compound. This workflow emphasizes the key steps of initial solubilization in DMSO followed by the addition of other vehicle components.
Caption: General workflow for preparing this compound in vivo formulations.
References
Application Notes and Protocols for the Administration of A-381393 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of A-381393, a selective dopamine (B1211576) D4 receptor antagonist, in rodent models. The following sections detail recommended administration routes, vehicle formulations, and step-by-step protocols. While specific pharmacokinetic data for this compound in rodents is not extensively available in published literature, this document compiles known information and provides protocols based on established best practices for in vivo compound administration.
Overview of this compound Administration in Rodents
This compound has been utilized in preclinical studies primarily through subcutaneous and intraperitoneal routes in rats. It is noted for its good brain penetration, a critical characteristic for centrally acting agents.[1] The selection of an appropriate administration route is crucial for achieving desired therapeutic outcomes and ensuring animal welfare. The most common routes for systemic administration in rodents include subcutaneous (SC), intraperitoneal (IP), intravenous (IV), and oral gavage (PO).
Quantitative Data Summary
| Administration Route | Species | Vehicle (Suggested) | Bioavailability (F%) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Notes |
| Subcutaneous (SC) | Rat | 20% DMSO in saline or corn oil | Data not available | Data not available | Data not available | Reported to have good brain penetration via this route. |
| Intraperitoneal (IP) | Rat | 20% DMSO in saline or corn oil | Data not available | Data not available | Data not available | A commonly used route for systemic delivery in rodents. |
| Intravenous (IV) | Mouse, Rat | Saline with a solubilizing agent (e.g., DMSO, cyclodextrin) | 100% (by definition) | Data not available | Data not available | Provides immediate and complete systemic exposure. |
| Oral Gavage (PO) | Mouse, Rat | Aqueous-based vehicle (e.g., water with suspending agent) | Data not available | Data not available | Data not available | Bioavailability can be variable and is subject to first-pass metabolism. |
Experimental Protocols
The following protocols are based on general best practices for rodent compound administration and should be adapted to specific experimental needs and institutional guidelines.
Vehicle Formulation
This compound is a small molecule that may require a vehicle for solubilization for in vivo administration. A common starting point for formulation development is the use of Dimethyl sulfoxide (B87167) (DMSO) as a solubilizing agent, which can then be diluted with a carrier like saline or corn oil.
Example Vehicle Preparation (20% DMSO in Saline):
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
For a final concentration of 20% DMSO, dilute the stock solution with sterile saline (0.9% NaCl) in a 1:4 ratio (e.g., 200 µL of DMSO stock + 800 µL of saline).
-
Vortex the solution thoroughly to ensure complete mixing.
-
Prepare fresh on the day of the experiment.
Administration Protocols
Subcutaneous (SC) Injection
Subcutaneous injection is a common and relatively simple method for sustained drug delivery.
Materials:
-
This compound formulated in a suitable vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) swabs
-
Animal restrainer (optional)
Protocol:
-
Animal Restraint: Gently restrain the mouse or rat. For mice, this can be achieved by scruffing the loose skin on the back of the neck. For rats, manual restraint or a specialized restrainer can be used.
-
Site Preparation: Swab the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol and allow it to dry.
-
Injection: Lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Administration: Inject the this compound solution slowly.
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Intraperitoneal (IP) Injection
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound formulated in a suitable vehicle
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol swabs
Protocol:
-
Animal Restraint: Restrain the mouse or rat securely, exposing the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Site Identification: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.
-
Injection: Insert the needle, bevel up, at a 10-20 degree angle. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspiration: Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Administration: Inject the solution smoothly.
-
Withdrawal: Withdraw the needle in a swift, smooth motion.
-
Monitoring: Observe the animal for any signs of distress.
Intravenous (IV) Injection
Intravenous injection provides the most rapid and complete delivery of a compound into the systemic circulation. This technique requires a higher level of skill.
Materials:
-
This compound formulated in a sterile, isotonic vehicle suitable for IV administration
-
Sterile syringes (e.g., insulin (B600854) syringes)
-
Sterile needles (e.g., 27-30 gauge)
-
Animal restrainer (e.g., for tail vein injection)
-
Heat lamp (to dilate the tail vein)
Protocol:
-
Animal Preparation: Place the animal in a restrainer, exposing the tail. A heat lamp can be used to gently warm the tail and dilate the lateral tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Site Preparation: Clean the tail with a 70% ethanol swab.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation: A small amount of blood may enter the hub of the needle upon successful cannulation.
-
Administration: Inject the solution slowly and observe for any swelling at the injection site, which would indicate extravasation.
-
Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Monitoring: Monitor the animal for any adverse effects.
Oral Gavage (PO)
Oral gavage is used to administer a precise dose of a substance directly into the stomach.
Materials:
-
This compound formulated in a suitable aqueous vehicle
-
Sterile gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Protocol:
-
Dose Calculation: Weigh the animal to accurately calculate the dose volume.
-
Animal Restraint: Restrain the animal firmly, holding it in an upright position. The head should be gently extended to straighten the path to the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the back of the throat.
-
Passage into Esophagus: The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reattempt.
-
Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), administer the solution.
-
Withdrawal: Remove the gavage needle in a smooth, gentle motion.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Conclusion
The administration of this compound in rodents can be effectively achieved through various routes, with subcutaneous and intraperitoneal injections being previously documented. The choice of administration route will depend on the specific aims of the study. While detailed pharmacokinetic data for this compound is currently limited in the public literature, the protocols provided in these application notes offer a solid foundation for researchers to conduct in vivo studies with this compound. It is strongly recommended that researchers perform pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental model and objectives. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for A-381393 in Electrophysiology Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-381393 is a potent and selective antagonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1][2] Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the D4 receptor in various neuronal circuits. While direct patch-clamp studies detailing the effects of this compound on specific ion channels are not extensively documented in publicly available literature, this document provides a comprehensive guide for its application in electrophysiological studies based on its known pharmacology and general protocols for studying D4 receptor antagonists.
Quantitative Data
The primary quantitative data available for this compound relates to its binding affinity for dopamine receptor subtypes. This information is crucial for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptors [1]
| Receptor Subtype | Ki (nM) | Selectivity over D4 |
| Dopamine D4.2 | 1.9 | - |
| Dopamine D4.4 | 1.5 | - |
| Dopamine D4.7 | 1.6 | - |
| Dopamine D1 | >2700-fold | |
| Dopamine D2 | >2700-fold | |
| Dopamine D3 | >2700-fold | |
| Dopamine D5 | >2700-fold |
This compound also exhibits moderate affinity for the serotonin (B10506) 5-HT2A receptor (Ki = 370 nM).[1]
Experimental Protocols
The following are detailed protocols for utilizing this compound in whole-cell patch-clamp recordings to investigate its effects on neuronal excitability and synaptic transmission. These protocols are based on standard electrophysiological techniques and can be adapted for specific research questions.
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess Effects on Voltage-Gated Ion Channels
Objective: To determine if this compound directly modulates voltage-gated sodium (Na+), potassium (K+), or calcium (Ca2+) channels.
Cell Preparation:
-
Use a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells) or primary neurons from a brain region with high D4 receptor expression (e.g., prefrontal cortex).
-
Plate cells on glass coverslips suitable for patch-clamp recording and culture under standard conditions.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm).
-
Internal Solution (for K+ currents; in mM): 140 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with KOH, osmolarity ~300 mOsm).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Switch to voltage-clamp mode and hold the cell at a holding potential of -70 mV.
-
Apply appropriate voltage protocols to elicit the currents of interest (e.g., a series of depolarizing steps to activate voltage-gated Na+, K+, and Ca2+ channels).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing this compound at the desired concentration (e.g., 100 nM to 1 µM) for several minutes.
-
Repeat the voltage protocols to record currents in the presence of this compound.
-
Wash out the drug with the control external solution and record recovery.
Data Analysis:
-
Measure the peak amplitude, activation and inactivation kinetics, and voltage-dependence of the recorded currents before, during, and after this compound application.
-
Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves.
-
Determine if this compound causes a shift in the half-activation or half-inactivation voltages.
Protocol 2: Whole-Cell Current-Clamp Recording to Assess Effects on Neuronal Excitability
Objective: To investigate the effect of this compound on the firing properties of neurons.
Cell Preparation and Solutions: As described in Protocol 1, using primary neurons.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration and switch to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to assess passive membrane properties (input resistance, membrane time constant) and active firing properties (action potential threshold, frequency, and adaptation).
-
Record baseline neuronal activity.
-
Perfuse with this compound and repeat the current injection protocol.
-
Wash out the drug and record recovery.
Data Analysis:
-
Compare the resting membrane potential, input resistance, action potential threshold, firing frequency, and spike adaptation before, during, and after this compound application.
Visualizations
Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can subsequently modulate the activity of protein kinase A (PKA) and various downstream ion channels.
Caption: D4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound using patch-clamp electrophysiology.
Caption: Workflow for patch-clamp analysis of this compound effects.
Logical Relationship
This diagram outlines the logical flow from the molecular action of this compound to its potential physiological consequences.
Caption: Logical flow from this compound action to physiological effect.
References
Troubleshooting & Optimization
A-381393 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-381393. The information is presented in a question-and-answer format to directly address common solubility issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 51.67 mg/mL (161.25 mM).[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be needed to achieve complete dissolution.[1]
Q3: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your experiment.
-
Use Co-solvents: For in vivo studies or cell-based assays, using a co-solvent system is highly effective. Several validated protocols are available (see Q4).
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion. This avoids localized high concentrations that can lead to precipitation.
-
Gentle Heating and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1] However, be cautious and monitor for any signs of compound degradation.
Q4: Are there established protocols for preparing this compound formulations for in vivo experiments?
A4: Yes, there are several established protocols for preparing this compound formulations for in vivo administration. These formulations use co-solvents to maintain the solubility of the compound in an aqueous-based vehicle. The table below summarizes these protocols.
Solubility Data
The following tables provide a summary of the known solubility of this compound in various solvents and formulations.
Table 1: Solubility of this compound in a Single Solvent
| Solvent | Concentration | Molarity | Notes |
| DMSO | 51.67 mg/mL | 161.25 mM | Requires sonication; use of new, anhydrous DMSO is recommended.[1] |
Table 2: Solubility of this compound in In Vivo Formulations
| Formulation Components | Achievable Concentration | Molarity | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL | ≥ 8.05 mM | Clear Solution[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.58 mg/mL | ≥ 8.05 mM | Clear Solution[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.58 mg/mL | ≥ 8.05 mM | Clear Solution[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 312.08 µL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously.
-
If necessary, sonicate the solution in a water bath until the compound is fully dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Co-solvent System)
This protocol is for the preparation of a 1 mL working solution with a final this compound concentration of at least 2.58 mg/mL.
-
Prepare a 25.8 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25.8 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline and mix to bring the final volume to 1 mL.[1]
-
Ensure the final solution is clear before use. This formulation should be prepared fresh on the day of the experiment.
Signaling Pathways and Experimental Workflows
Dopamine (B1211576) D4 Receptor Signaling Pathway
This compound is a potent and selective antagonist of the dopamine D4 receptor.[1] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[2] Activation of the D4 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues encountered when preparing aqueous solutions of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Optimizing A-381393 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of A-381393 for in vitro assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the dopamine (B1211576) D4 receptor (D4R).[1] Its mechanism of action involves binding to the D4 receptor and blocking the action of dopamine or other D4 agonists. The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase.[2][3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] By blocking this action, this compound can prevent the agonist-induced decrease in cAMP levels. Additionally, D4 receptor activation can modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5]
Q2: What are the key binding affinities of this compound?
This compound exhibits high affinity for the human dopamine D4 receptor and high selectivity over other dopamine receptor subtypes.[6][7]
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| Dopamine D4 | 1.5 | - |
| Dopamine D1 | >4,000 | >2700-fold |
| Dopamine D2 | >4,000 | >2700-fold |
| Dopamine D3 | >4,000 | >2700-fold |
| Dopamine D5 | >4,000 | >2700-fold |
| 5-HT2A | 370 | ~247-fold |
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or use sonication to ensure the compound is fully dissolved. Gentle warming can also aid dissolution.
-
-
Storage:
-
Store the powder at -20°C for long-term stability.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Q4: What is a recommended starting concentration range for this compound in in vitro assays?
Based on its high potency (Ki of 1.5 nM), a good starting point for a dose-response curve in a cell-based assay would be to cover a range from sub-nanomolar to micromolar concentrations. A typical 8-point concentration-response curve could start at 0.1 nM and increase logarithmically to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). The optimal concentration range will ultimately depend on the specific assay, cell type, and agonist concentration used.
Q5: Which cell lines are suitable for in vitro assays with this compound?
Several commercially available cell lines endogenously express or have been engineered to stably express the dopamine D4 receptor. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are frequently used for transient or stable expression of GPCRs, including the D4 receptor.[8][9]
-
CHO (Chinese Hamster Ovary) cells: CHO cells are another popular choice for stable expression of recombinant receptors and are well-suited for various functional assays.[2][10][11]
-
U2OS (Human Osteosarcoma) cells: These cells have also been used to create stable cell lines expressing the D4 receptor for cAMP assays.
It is crucial to verify the expression and functionality of the D4 receptor in your chosen cell line before initiating experiments.
Troubleshooting Guides
Issue 1: No or Weak Antagonist Effect
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | Increase the concentration range of this compound in your dose-response curve. |
| Agonist concentration is too high. | The concentration of the agonist used to stimulate the receptor will significantly impact the apparent potency of the antagonist. It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) to provide a sufficient window to observe antagonism. |
| Low D4 receptor expression in cells. | Verify the expression level of the D4 receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. Ensure you are using cells at a low and consistent passage number, as receptor expression can decrease with excessive passaging. |
| Compound degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Incorrect assay setup. | Ensure all reagents are prepared correctly and that incubation times and temperatures are appropriate for the specific assay. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Constitutive receptor activity. | Some cell lines with high receptor expression may exhibit constitutive (agonist-independent) activity. This can be assessed by measuring the basal signal in the absence of any agonist. This compound, as an antagonist, may reduce this basal signal. |
| Cell stress or poor health. | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. Optimize cell seeding density to avoid overcrowding. |
| Assay reagent issues. | Use fresh, high-quality assay reagents. Ensure proper mixing and handling of all components. |
| Autofluorescence (in fluorescence-based assays). | If using a fluorescence-based assay, check for autofluorescence from the compound, cell culture medium (e.g., phenol (B47542) red), or the plate itself. Use appropriate controls and consider using red-shifted fluorescent dyes. |
Issue 3: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette carefully and consider using a plate shaker for even cell distribution. |
| Edge effects in multi-well plates. | Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points to minimize evaporation. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Inconsistent agonist or antagonist preparation. | Prepare fresh dilutions for each experiment and use consistent protocols. |
| Variability in cell culture conditions. | Standardize cell culture procedures, including media composition, serum batch, and passage number. |
Issue 4: Potential Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Interaction with other receptors. | This compound has moderate affinity for the 5-HT2A receptor (Ki of 370 nM).[6][7] At higher concentrations (in the micromolar range), off-target effects at this receptor are possible. To confirm that the observed effect is D4-mediated, consider using a cell line that does not express the 5-HT2A receptor or use a selective 5-HT2A antagonist as a control. |
| Compound cytotoxicity. | High concentrations of any compound can induce cytotoxicity, leading to misleading results. It is essential to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration range at which this compound is not toxic to your chosen cell line. This will help you select a suitable concentration range for your functional assays. |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
D4 receptor-expressing cells (e.g., HEK293-D4, CHO-D4)
-
This compound
-
D4 receptor agonist (e.g., Dopamine, Quinpirole)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX)
Protocol:
-
Cell Seeding: Seed D4 receptor-expressing cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound or vehicle (DMSO). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the D4 receptor agonist at a final concentration corresponding to its EC80, along with forskolin (a typical final concentration is 1-10 µM).
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) instead of this compound.
-
Agonist Control (Maximal Inhibition): Cells treated with the agonist and forskolin but no antagonist.
-
Basal Control (No Inhibition): Cells treated with forskolin only.
-
Positive Control Antagonist: A known D4 receptor antagonist (e.g., L-745,870).
Key Experiment 2: ERK Phosphorylation Assay
This assay measures the ability of this compound to block agonist-induced phosphorylation of ERK.
Materials:
-
D4 receptor-expressing cells
-
This compound
-
D4 receptor agonist
-
Serum-free cell culture medium
-
Fixation and permeabilization buffers
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2
-
Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagents (e.g., chemiluminescent substrate, fluorescent plate reader)
Protocol:
-
Cell Seeding and Serum Starvation: Seed cells in a multi-well plate and grow to ~80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium to reduce basal ERK phosphorylation.
-
Compound Pre-incubation: Pre-treat the serum-starved cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
Agonist Stimulation: Add the D4 receptor agonist at its EC80 concentration and incubate for a predetermined optimal time (typically 5-15 minutes) at 37°C.
-
Cell Lysis or Fixation/Permeabilization:
-
For Western Blot: Lyse the cells, collect the lysates, and determine the protein concentration.
-
For In-Cell Western/ELISA: Fix and permeabilize the cells in the plate.
-
-
Immunodetection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK and total ERK, followed by incubation with appropriate secondary antibodies and detection.
-
In-Cell Western/ELISA: Incubate with primary antibodies, followed by secondary antibodies, and measure the signal using a plate reader.
-
-
Data Analysis: Quantify the phospho-ERK signal and normalize it to the total ERK signal. Plot the normalized signal against the log of the this compound concentration to determine the IC50.
Controls:
-
Vehicle Control: Cells treated with vehicle.
-
Agonist Control (Maximal Stimulation): Cells treated with the agonist alone.
-
Basal Control (No Stimulation): Cells treated with vehicle instead of agonist.
-
Positive Control Antagonist: A known D4 receptor antagonist.
Visualizations
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cAMP assay to determine this compound potency.
Caption: A logical troubleshooting workflow for addressing a lack of antagonist effect.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Cloning, expression and characterization of a human dopamine D4.2 receptor (CHO K1 cells) and various D4.2/D2L chimeras (COS-7 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Expression and functional characterisation of a synthetic version of the human D4 dopamine receptor in a stable human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of a novel iodinated ligand, IPMPP, for human dopamine D4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A-381393 off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the dopamine (B1211576) D4 receptor antagonist, A-381393, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist for the dopamine D4 receptor. It binds to various polymorphic forms of the human D4 receptor (D4.2, D4.4, D4.7) with high affinity. As a D2-like receptor, the D4 receptor is primarily coupled to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Q2: What are the principal off-target effects associated with this compound?
The most significant off-target interaction for this compound is with the serotonin (B10506) 5-HT2A receptor, for which it shows moderate affinity. It also exhibits weak affinity for several other receptors, including 5-HT1A, Sigma 2, and various adrenergic and histamine (B1213489) receptors, but these interactions are significantly weaker than its affinity for the D4 and 5-HT2A receptors.
Q3: How does the off-target activity at the 5-HT2A receptor manifest?
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that couples to the Gq/G11 signaling pathway. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium (Ca2+) from intracellular stores and the activation of protein kinase C (PKC). Antagonism of this receptor by this compound would block these downstream effects.
This compound Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-targets. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki) in nM | Receptor Class / Family |
| Human Dopamine D4.4 | 1.5 | Dopamine D2-like |
| Human Dopamine D4.7 | 1.6 | Dopamine D2-like |
| Human Dopamine D4.2 | 1.9 | Dopamine D2-like |
| Serotonin 5-HT2A | 370 | Serotonin |
| Serotonin 5-HT1A | 1365 | Serotonin |
| Adrenoceptor α1A | 2044 | Adrenergic |
| Adrenoceptor α2C | 1912 | Adrenergic |
| Histamine H1 | 2962 | Histamine |
| Sigma 2 | 8600 | Sigma |
| Data sourced from MedChemExpress and Universal Biologicals. |
Visualizing this compound Selectivity and Signaling Pathways
Caption: this compound target affinity profile.
A-381393 stability and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist.
Stability and Storage
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years[1][2] | Keep desiccated.[1] |
| 4°C | Up to 2 years[2] | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months[2] | Recommended to prevent degradation.[3] |
| -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1N HCl.[4] For a 1 mM stock solution, you can dissolve 1 mg of this compound (MW: 320.43 g/mol ) in 3.1208 mL of DMSO.[2] It is recommended to use freshly opened, hygroscopic DMSO for the best solubility.[3] Sonication or gentle heating can be used to aid dissolution if precipitation occurs.[3]
Q2: What is the recommended method for storing this compound solutions?
A2: Once prepared, stock solutions should be aliquoted into tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles.[3] For long-term storage, aliquots should be kept at -80°C (stable for up to 6 months) or -20°C for shorter periods (up to 1 month).[2]
Q3: Is this compound stable at room temperature?
Q4: How can I prepare this compound for in vivo studies?
A4: Several formulations can be prepared for in vivo administration. A common method involves first dissolving this compound in DMSO and then sequentially adding co-solvents. For example, a solution can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is a formulation of 10% DMSO and 90% corn oil.[3]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor.
Objective: To quantify the binding affinity of this compound to the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Clozapine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a suitable D4 ligand like haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]
-
Membrane Preparation:
Procedure:
-
Perform the assay in a 96-well plate.
-
To each well, add the assay buffer, varying concentrations of this compound, a fixed concentration of the radioligand, and the membrane preparation.
-
For determining non-specific binding, add the non-specific binding control instead of this compound.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[3]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Functional Antagonism Assay (cAMP Measurement)
This protocol determines the antagonistic activity of this compound by measuring its effect on cAMP levels in cells expressing the D4 receptor.
Objective: To confirm that this compound blocks the dopamine-induced inhibition of adenylyl cyclase.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a D2-like agonist (e.g., Quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Assay Kit: (e.g., HTRF, ELISA).
Procedure:
-
Plate the D4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.[3]
-
Add a fixed concentration of dopamine to the wells.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells to stimulate cAMP production.[3]
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit.
ERK1/2 Phosphorylation Western Blot
This protocol assesses the ability of this compound to block agonist-induced phosphorylation of ERK1/2.
Objective: To measure the effect of this compound on a downstream signaling event of D4 receptor activation.
Materials:
-
Cell Line: A suitable cell line expressing the D4 receptor.
-
Test Compound: this compound.
-
Agonist: A D4 receptor agonist.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with a D4 agonist for 5-10 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.[5]
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound as a D4 receptor antagonist.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in A-381393 experiments
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize variability in experiments involving A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and brain-penetrable antagonist of the dopamine D4 receptor.[1][2][3] Its mechanism of action is to block the binding of the endogenous ligand, dopamine, to the D4 receptor, thereby inhibiting downstream signaling pathways.[2] It shows high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).[1][4]
Q2: What are the binding affinities of this compound for its primary target and known off-targets?
This compound binds with high affinity to several human dopamine D4 receptor isoforms.[1][4] It has moderate affinity for the 5-HT2A receptor and weak affinity for several other receptors.[1][4] Minimizing the concentration of this compound in experiments can help to reduce the likelihood of off-target effects.[5]
Data Summary: Binding Affinity (Ki) of this compound
| Target Receptor | Ki (nM) | Notes |
| Human Dopamine D4.4 | 1.5 | Primary Target |
| Human Dopamine D4.2 | 1.9 | Primary Target |
| Human Dopamine D4.7 | 1.6 | Primary Target |
| 5-HT2A | 370 | Moderate Affinity Off-Target |
| 5-HT1A | 1365 | Weak Affinity Off-Target |
| Sigma 2 | 8600 | Weak Affinity Off-Target |
| Adenoceptor α1A | 2044 | Weak Affinity Off-Target |
| Adenoceptor α2C | 1912 | Weak Affinity Off-Target |
| Histamine H1 | 2962 | Weak Affinity Off-Target |
Data compiled from multiple sources.[1][4]
Q3: How should I dissolve and store this compound?
Proper dissolution and storage are critical for maintaining the compound's activity and ensuring reproducible results.
-
Solubility: this compound is soluble in DMSO at concentrations of ≥ 40 mg/mL.[6] For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, or corn oil are recommended.[1]
-
Storage: The solid powder should be stored at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[6] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Recommended Solvent Formulations for this compound
| Protocol | Solvents (v/v) | Max Solubility |
| In Vitro Stock | 100% DMSO | ≥ 40 mg/mL |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL (8.05 mM) |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.58 mg/mL (8.05 mM) |
| In Vivo Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.58 mg/mL (8.05 mM) |
Data compiled from multiple sources.[1][6]
Troubleshooting Guide
Variability in experimental results can arise from a number of factors, from compound handling to assay conditions.[7][8]
Issue 1: High variability in IC50 or Ki values between experiments.
High variability in potency measurements is a common issue in inhibitor studies.[9]
-
Possible Cause 1: Inconsistent Compound Handling. Repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Solution: Aliquot stock solutions after the initial preparation to minimize freeze-thaw cycles.[7] Always prepare fresh dilutions for each experiment from a stock aliquot.
-
-
Possible Cause 2: Inconsistent Cell Health and Density. The physiological state of the cells, their passage number, and seeding density can significantly affect their response to inhibitors.[8]
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Standardize cell seeding densities across all wells and experiments.[7]
-
-
Possible Cause 3: Assay Conditions. Variations in incubation time, temperature, or reagent concentrations can lead to inconsistent results.
-
Solution: Strictly adhere to a standardized protocol. Ensure all reagents are properly calibrated and that incubation times are consistent for all plates and all experiments.
-
Issue 2: The compound precipitates in the cell culture medium.
This compound is hydrophobic, and precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium.
-
Possible Cause 1: Final DMSO Concentration is too low. The final concentration of DMSO in the assay may not be sufficient to keep the compound in solution.
-
Solution: Ensure the final DMSO concentration in your assay is at a level that maintains solubility but is not toxic to your cells (typically ≤ 0.5%). If solubility issues persist, consider using a formulation with solubilizing agents like Tween-80, though their effect on the cells should be validated.[1]
-
-
Possible Cause 2: High Compound Concentration. The concentration of this compound being used may exceed its solubility limit in the final assay medium.
-
Solution: Perform a solubility test by preparing serial dilutions of this compound in your assay medium and visually inspecting for precipitation after a relevant incubation period.
-
Issue 3: Inconsistent downstream signaling results (e.g., pERK levels).
The phosphorylation of downstream targets can be influenced by many factors.
-
Possible Cause 1: Basal activity of the pathway. The dopamine D4 receptor may have some level of constitutive activity or be tonically activated by endogenous dopamine in some systems.[2]
-
Solution: Ensure you have proper controls, including a vehicle-only control and potentially a positive control agonist to establish the dynamic range of the assay. In some cases, this compound alone has been shown to reduce basal signaling.[2]
-
-
Possible Cause 2: Assay Timing. The timing of cell lysis after treatment is critical for observing changes in phosphorylation, which can be transient.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring the inhibition of your downstream marker after treatment with this compound.
-
Experimental Protocols
General Protocol: Cell-Based Functional Antagonism Assay
This protocol provides a general framework for measuring the ability of this compound to antagonize D4 receptor activation in a cell line expressing the human dopamine D4 receptor. This protocol should be optimized for your specific cell line and experimental setup.
-
Cell Seeding: a. Culture cells expressing the human dopamine D4 receptor to ~80% confluency. b. Harvest cells and determine cell density and viability. c. Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock solution in a suitable buffer or cell culture medium to create a concentration range for the assay (e.g., 1 nM to 10 µM).
-
Treatment: a. Pre-treat the cells with the various concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control (DMSO at the same final concentration). b. Following pre-treatment, stimulate the cells with a D4 receptor agonist (e.g., PD168077) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubation: a. Incubate the plate for the optimal time determined to elicit a robust downstream signaling response (e.g., 10-30 minutes for pERK).
-
Cell Lysis and Analysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in a buffer containing protease and phosphatase inhibitors. c. Analyze the cell lysates for the downstream signaling marker of interest (e.g., phosphorylated ERK) using an appropriate method such as Western blotting or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: a. Quantify the signal for each treatment condition. b. Normalize the data to the vehicle control. c. Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound as a competitive antagonist at the Dopamine D4 receptor.
Caption: Workflow for a cell-based functional antagonism assay with this compound.
Caption: Decision tree for troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. youtube.com [youtube.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: A-381393 In Vivo Delivery
Welcome to the technical support center for the in vivo application of A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer detailed protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the in-vivo delivery of this compound in a question-and-answer format.
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates poor solubility of this compound in your chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure the concentration of this compound does not exceed its solubility limit in your formulation. If you are preparing a new formulation, perform a small-scale solubility test first.
-
Optimize Formulation: this compound is a hydrophobic compound. For in vivo administration, co-solvent systems are often necessary. Refer to the Formulation Protocols for In Vivo Administration table below for recommended vehicles.
-
Preparation Technique:
-
Always dissolve this compound completely in the organic solvent component (e.g., DMSO) before adding aqueous solutions.
-
Add aqueous components slowly while vortexing to prevent the compound from precipitating.
-
Gentle warming (to 37°C) and sonication can aid dissolution, but be mindful of potential degradation. Always prepare fresh solutions on the day of use.[1]
-
-
Q2: I am observing inconsistent results or a lack of efficacy at the expected dose. What are the potential causes?
A2: Inconsistent results can stem from several factors, including poor bioavailability, compound degradation, or issues with the experimental model.
-
Troubleshooting Steps:
-
Review Formulation and Administration:
-
Ensure your formulation is clear and free of precipitates before each injection.
-
Verify the accuracy of your dosing calculations and injection volumes.
-
Subcutaneous or intraperitoneal injection are common routes for this compound. Ensure proper injection technique to avoid leakage or incorrect placement.
-
-
Consider Pharmacokinetics: this compound is brain-penetrant.[2][3] However, factors like first-pass metabolism can affect bioavailability, especially with oral administration.[4] If inconsistent results persist, consider assessing the pharmacokinetic profile in your animal model.
-
Evaluate Animal Model:
-
Ensure the animal model is appropriate for studying the effects of D4 receptor antagonism.
-
Factors such as age, strain, and health status of the animals can influence outcomes.
-
Consider potential tonic activation of D4 receptors in your model system, as this compound alone has been shown to reduce basal c-Fos expression in some brain regions.[5]
-
-
Q3: I am concerned about potential vehicle-related toxicity. How can I mitigate this?
A3: High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity.
-
Troubleshooting Steps:
-
Minimize Organic Solvents: Keep the percentage of DMSO in your final formulation as low as possible, ideally below 10%.
-
Alternative Formulations: Consider formulations using cyclodextrins (e.g., SBE-β-CD) which can improve solubility with lower toxicity.
-
Monitor Animals: Closely observe animals after injection for any signs of distress, irritation at the injection site, or changes in behavior. If adverse effects are noted, consider refining your formulation or administration technique.
-
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Penile Erection
This compound has been shown to antagonize the effects of the D4 agonist PD168077 in a dose-dependent manner.
| Parameter | Vehicle Control | PD168077 (0.1 mg/kg, s.c.) | PD168077 + this compound (1 mg/kg, s.c.) | PD168077 + this compound (3 mg/kg, s.c.) | PD168077 + this compound (10 mg/kg, s.c.) |
| Number of Erections | Low | High | Moderately Reduced | Significantly Reduced | Abolished |
| c-Fos Expression (PVN) | Basal | Increased | - | Significantly Reduced | Blocked |
| ERK1/2 Phosphorylation | Basal | Increased | - | Significantly Reduced | Blocked |
Data compiled from descriptive reports of in vivo studies. PVN: Paraventricular Nucleus of the hypothalamus.
Formulation Protocols for In Vivo Administration
The following are established formulations for the in vivo delivery of this compound.
| Protocol | Composition | Final Concentration | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.58 mg/mL | Suitable for most applications. Prepare fresh daily. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.58 mg/mL | A good alternative to reduce potential toxicity from PEG and Tween-80. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.58 mg/mL | Use with caution for long-term studies. |
Experimental Protocols
Detailed Methodology for Apomorphine-Induced Penile Erection Model in Rats
This protocol is designed to assess the efficacy of D4 receptor antagonists like this compound in a well-established behavioral model.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
House animals individually for at least one week before the experiment to acclimatize them to the testing environment.
2. Drug Preparation:
-
This compound (Antagonist): Prepare the desired concentration in a suitable vehicle (see formulation table).
-
Apomorphine (B128758) (Agonist): Dissolve in 0.9% saline containing 0.1% ascorbic acid to prevent oxidation. Prepare fresh on the day of the experiment. A typical dose to induce erections is 60 µg/kg, administered subcutaneously (s.c.).[6][7]
3. Experimental Procedure:
-
Acclimation: Place the rat in a transparent observation cage (e.g., Plexiglas cylinder) for a 30-minute acclimation period.
-
Antagonist Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The pretreatment time will depend on the pharmacokinetic profile of this compound. A 30-60 minute pretreatment is a common starting point.
-
Agonist Administration: Administer apomorphine (e.g., 60 µg/kg, s.c.).
-
Observation: Immediately after apomorphine injection, observe the rat for 30-60 minutes and record the number of penile erections. An erection is defined as the emergence of the penis from the penile sheath.
4. Data Analysis:
-
Compare the number of erections in the this compound treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: this compound blocks dopamine binding to the D4 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent in vivo results with this compound.
References
- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 2. abmole.com [abmole.com]
- 3. invivochem.net [invivochem.net]
- 4. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effects of copulation on apomorphine-induced erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A-381393 Dose-Response Data Interpretation
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response data for A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D4 receptor.[1][2] Its mechanism of action involves blocking the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling pathways. It is a brain-penetrant compound, making it suitable for in vivo studies.[1][3]
Q2: What are the reported binding affinities (Ki) of this compound for dopamine D4 receptors?
This compound exhibits high affinity for various human dopamine D4 receptor isoforms with Ki values typically in the low nanomolar range. Specifically, the Ki values are approximately 1.5 nM for D4.4, 1.9 nM for D4.2, and 1.6 nM for D4.7 receptors.[3][4][5][6]
Q3: How selective is this compound for the D4 receptor over other dopamine receptor subtypes?
This compound displays high selectivity for the D4 receptor, with over 2700-fold greater affinity for D4 compared to D1, D2, D3, and D5 dopamine receptors.[3][4]
Q4: Does this compound have significant off-target binding?
This compound shows moderate affinity for the 5-HT2A receptor with a Ki of 370 nM.[3][4] It has weak affinity for other receptors such as 5-HT1A, Sigma 2, and various adrenergic and histamine (B1213489) receptors, with Ki values in the micromolar range.[3][4]
Q5: What is a typical IC50 value for this compound in a functional assay?
In a Fluorometric Imaging Plate Reader (FLIPR) assay using HEK293 cells expressing the human D4.4 receptor, this compound has an IC50 of approximately 5 nM.[4]
Data Presentation
Table 1: Binding Affinity (Ki) of this compound for Dopamine and Other Receptors
| Receptor Subtype | Species | Ki (nM) | Reference |
| Dopamine D4.4 | Human | 1.5 | [3][4] |
| Dopamine D4.2 | Human | 1.9 | [3][4] |
| Dopamine D4.7 | Human | 1.6 | [3][4] |
| Dopamine D1, D2, D3, D5 | - | >2700-fold lower affinity | [3][4] |
| Serotonin 5-HT2A | - | 370 | [3][4] |
| Serotonin 5-HT1A | - | 1365 | [3][4] |
| Sigma 2 | - | 8600 | [3][4] |
| Adrenoceptor α1A | - | 2044 | [3][4] |
| Adrenoceptor α2C | - | 1912 | [3][4] |
| Histamine H1 | - | 2962 | [3][4] |
Table 2: Functional Potency (IC50) of this compound
| Assay Type | Cell Line | Receptor | IC50 (nM) | Reference |
| FLIPR Assay | HEK293 | Human D4.4 | 5 | [4] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the Ki of this compound for the human dopamine D4 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable high-affinity D4 ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvesting equipment.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest CHO or HEK293 cells expressing the D4 receptor.
-
Homogenize cells in ice-cold assay buffer and centrifuge.
-
Wash the resulting pellet containing cell membranes and resuspend it in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate format.
-
To each well, add the membrane preparation, varying concentrations of this compound (or vehicle for total binding, or a high concentration of a competitor for non-specific binding), and a fixed concentration of [³H]-Spiperone.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Measurement)
This protocol describes a functional assay to confirm the antagonistic activity of this compound at the dopamine D4 receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human recombinant dopamine D4 receptor.
-
Test Compound: this compound.
-
Agonist: Dopamine or a D2-like receptor agonist (e.g., Quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium.
-
Phosphodiesterase Inhibitor (optional): e.g., IBMX, to prevent cAMP degradation.
Procedure:
-
Cell Culture and Plating:
-
Culture the D4 receptor-expressing cells to an appropriate confluency.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Add a fixed concentration of dopamine (or another D4 agonist) to the wells already containing this compound.
-
Incubate for a specified time to allow for receptor activation and modulation of cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
Avoid using the outer wells of the plate or fill them with buffer/media to minimize evaporation.
-
Issue: No or weak antagonist effect observed.
-
Possible Cause: this compound concentration is too low, agonist concentration is too high, or low receptor expression in the cell line.
-
Solution:
-
Increase the concentration range of this compound in your dose-response curve.
-
Optimize the agonist concentration to be near its EC80 to create a sufficient assay window for antagonist activity.
-
Verify the expression level of the D4 receptor in your cell line using techniques like Western blotting or radioligand binding.
-
Issue: High background signal in the assay.
-
Possible Cause: Non-specific binding of the radioligand, high basal activity of the signaling pathway, or issues with the assay reagents.
-
Solution:
-
Increase the number of washes during the filtration step of the binding assay.
-
Include appropriate non-specific binding controls.
-
For functional assays, check the health and passage number of the cells.
-
Ensure all reagents are properly prepared and within their expiration dates.
-
Issue: Compound precipitation.
-
Possible Cause: Poor solubility of this compound in the assay buffer.
-
Solution:
-
Prepare stock solutions in a suitable solvent like DMSO.
-
Ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells.
-
Visually inspect the wells for any signs of precipitation.
-
Mandatory Visualizations
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
Validation & Comparative
A Comparative Guide to A-381393 and L-745,870: Potent and Selective Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent dopamine (B1211576) D4 receptor antagonists, A-381393 and L-745,870. Both compounds exhibit high affinity and selectivity for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document summarizes their performance based on available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to aid in research and development decisions.
At a Glance: Key Quantitative Comparisons
To facilitate a clear and objective comparison, the following tables summarize the binding affinities and selectivity profiles of this compound and L-745,870 for various neurotransmitter receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D4 | D1 | D2 | D3 | D5 | Selectivity (D2/D4) |
| This compound | 1.5 - 1.9[1][2] | >2700[1][2] | >2700[1][2] | >2700[1][2] | >2700[1][2] | >1421 |
| L-745,870 | 0.43 - 2.5[3][4] | >1000[5] | 960[5] | 2300[5] | >1000[5] | ~384 - 2232 |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The selectivity ratio provides an indication of the compound's preference for the D4 receptor over the D2 receptor.
Table 2: Selectivity Profile at Other Receptors (Ki in nM)
| Compound | 5-HT2A | 5-HT1A | Sigma 2 | α1A-Adrenergic | α2C-Adrenergic | Histamine H1 |
| This compound | 370[1][2] | 1365[1] | 8600[1] | 2044[1] | 1912[1] | 2962[1] |
| L-745,870 | <300 | - | <300 | <300 | - | - |
In Vitro Functional Antagonism
Both this compound and L-745,870 have been characterized as functional antagonists of the dopamine D4 receptor. Their antagonist activity has been demonstrated in various in vitro assays that measure the downstream signaling effects of D4 receptor activation.
L-745,870 has been shown to reverse the dopamine-mediated inhibition of adenylyl cyclase in cells expressing human D4 receptors (hD4HEK and hD4CHO cells)[4]. It also effectively blocks dopamine-induced stimulation of [35S]GTPγS binding, a measure of G protein activation[3].
While specific functional assay data for This compound is less prevalent in the public domain, its potent binding affinity and classification as an antagonist suggest it would similarly block dopamine-induced signaling through the D4 receptor. In vivo studies have shown that this compound can block the effects of a D4 agonist on downstream signaling molecules like c-Fos and ERK[6].
In Vivo Studies: A Glimpse into Preclinical Models
In vivo studies provide valuable insights into the potential therapeutic effects and side-effect profiles of drug candidates.
This compound has been demonstrated to be a selective dopamine D4 receptor antagonist in vivo. It has been shown to block the proerectile effects of the D4 agonist PD168077 in rats by inhibiting the induction of c-Fos expression and ERK phosphorylation in the paraventricular nucleus of the hypothalamus[6]. Furthermore, this compound has been used as a tool to investigate the role of D4 receptors in the discriminative stimulus effects of other compounds[6].
L-745,870 has been evaluated in a range of rodent behavioral models. In contrast to typical and atypical antipsychotics, L-745,870 did not antagonize amphetamine-induced hyperactivity or impair conditioned avoidance responding at doses that selectively block D4 receptors[7]. It also failed to reverse apomorphine-induced deficits in prepulse inhibition[7]. However, at very high doses, it did induce catalepsy and impair motor performance, likely due to off-target effects at D2 receptors[7]. L-745,870 has also been shown to attenuate the expression of morphine withdrawal syndromes in mice[8].
A direct comparative in vivo study between this compound and L-745,870 was identified where both were used as tools to study the discriminative stimulus effects of LSD in rats. Both antagonists were found to significantly attenuate the cue produced by LSD, indicating their ability to block D4 receptor activation in vivo[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and L-745,870.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]spiperone (a non-selective D2-like receptor antagonist).
-
Test compounds: this compound or L-745,870 at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., haloperidol (B65202) or clozapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]spiperone and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, incubate the membranes with [3H]spiperone and the non-specific binding control.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activity (cAMP Accumulation)
Objective: To determine the functional antagonist activity of a test compound at the dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., hD4HEK or hD4CHO cells).
-
Dopamine (agonist).
-
Test compounds: this compound or L-745,870 at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a specific time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the dopamine-mediated effect on cAMP accumulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in dopamine D4 receptor signaling and the experimental procedures used to study them can enhance understanding.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion
Both this compound and L-745,870 are highly potent and selective dopamine D4 receptor antagonists. The available data indicates that this compound may possess a slightly higher selectivity for the D4 receptor over other dopamine receptor subtypes compared to L-745,870. However, L-745,870 has been more extensively characterized in a wider range of in vitro and in vivo functional assays, with more publicly available data.
The choice between these two compounds for research purposes will depend on the specific experimental goals. This compound's potentially superior selectivity may be advantageous for studies requiring a very clean D4 antagonist profile. Conversely, the wealth of existing data on L-745,870 provides a more robust foundation for interpreting new experimental results and for comparison with previous findings.
This guide is intended to be a living document and will be updated as more comparative data becomes available. Researchers are encouraged to consult the primary literature for the most detailed information regarding specific experimental conditions and results.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 4. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-745,870 trihydrochloride | D4 Receptors | Tocris Bioscience [tocris.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of A-381393 and Sonepiprazole: A Guide for Researchers
An objective comparison of the in vivo performance of two selective dopamine (B1211576) D4 receptor antagonists, A-381393 and sonepiprazole (B1681054), is presented for researchers and drug development professionals. This guide synthesizes available experimental data to highlight the efficacy of these compounds in relevant preclinical models.
This report provides a detailed comparison of this compound and sonepiprazole, two potent and selective antagonists of the dopamine D4 receptor. While direct head-to-head in vivo efficacy studies are not publicly available, this guide collates and contrasts data from independent preclinical studies to offer a comparative overview of their pharmacological profiles and in vivo activities.
In Vitro Receptor Binding Affinity
Both this compound and sonepiprazole exhibit high affinity for the dopamine D4 receptor, with this compound demonstrating particularly potent and selective binding. The table below summarizes their in vitro binding profiles.
| Compound | Target | K i (nM) | Selectivity |
| This compound | Human Dopamine D4.4 | 1.5 | >2700-fold over D1, D2, D3, and D5 |
| Human Dopamine D4.2 | 1.9 | ||
| Human Dopamine D4.7 | 1.6 | ||
| 5-HT2A | 370 | Moderate affinity | |
| Sonepiprazole | Dopamine D4 | 10 | Highly selective over D1, D2, D3, 5-HT1A, 5-HT2, α1- and α2-adrenergic receptors (Ki > 2000 nM)[1] |
In Vivo Efficacy and Pharmacodynamics
The in vivo effects of this compound and sonepiprazole have been evaluated in various animal models relevant to neuropsychiatric disorders. The following sections and tables detail the findings from these studies. It is important to note that the experimental models and conditions differ, precluding a direct quantitative comparison of efficacy.
This compound: Modulation of D4 Receptor-Mediated Signaling in the Hypothalamus
In vivo studies with this compound have demonstrated its ability to antagonize D4 receptor-mediated signaling in the rat brain. Specifically, it has been shown to block the induction of c-Fos and the phosphorylation of extracellular signal-regulated kinase (ERK) in the paraventricular nucleus (PVN) of the hypothalamus, effects that are triggered by D4 receptor agonists. This indicates potent target engagement and functional antagonism in a physiologically relevant context.
| This compound In Vivo Data | |
| Model | Blockade of D4 agonist (PD168077)-induced signaling in the rat PVN |
| Key Findings | - this compound blocked both c-Fos expression and ERK1/2 phosphorylation induced by the D4 agonist.[2] - Treatment with this compound alone significantly reduced basal c-Fos expression in the PVN, suggesting a tonic level of endogenous dopamine D4 receptor activation.[2] |
| Dose | Not explicitly stated in the provided abstracts for this specific effect. |
Sonepiprazole: Reversal of Sensorimotor Gating Deficits
Sonepiprazole has been evaluated in the prepulse inhibition (PPI) model, a measure of sensorimotor gating that is disrupted in conditions like schizophrenia. In these studies, sonepiprazole demonstrated efficacy in reversing deficits in PPI induced by the dopamine agonist apomorphine (B128758).
| Sonepiprazole In Vivo Data | |
| Model | Reversal of apomorphine-induced prepulse inhibition (PPI) deficit in rats. |
| Key Findings | - Sonepiprazole dose-dependently restored apomorphine-induced disruption of PPI.[3] - Unlike some other antipsychotics, sonepiprazole did not significantly alter spontaneous locomotor activity on its own.[3] |
| Dose | Not explicitly stated in the provided abstracts for this specific effect. |
Experimental Protocols
Blockade of D4 Agonist-Induced c-Fos and ERK Phosphorylation (this compound)
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Animals are administered the selective dopamine D4 receptor agonist PD168077 to induce c-Fos expression and ERK phosphorylation in the hypothalamic paraventricular nucleus (PVN).
-
A separate group of animals is pre-treated with this compound prior to the administration of PD168077.
-
A control group receives vehicle administration.
-
Following a designated time, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry is performed on brain sections containing the PVN to detect c-Fos protein expression.
-
Western blotting is used to quantify the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in PVN tissue lysates.
-
The ability of this compound to block the agonist-induced increases in c-Fos and p-ERK is then quantified.
Reversal of Apomorphine-Induced Prepulse Inhibition (PPI) Deficit (Sonepiprazole)
Animal Model: Male Wistar rats.
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Rats are individually placed in the startle chambers and allowed to acclimate for a period of 5-10 minutes with background white noise.
-
Drug Administration: Animals are pre-treated with either vehicle, sonepiprazole at various doses, or a reference compound. Subsequently, apomorphine is administered to induce a deficit in PPI.
-
PPI Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-plus-pulse trials: The intense startle stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 3-12 dB above background).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100. The ability of sonepiprazole to reverse the apomorphine-induced reduction in PPI is then determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for dopamine D4 receptor antagonists and the experimental workflows for the in vivo studies described.
Figure 1: Proposed signaling pathway for dopamine D4 receptor antagonists.
References
A-381393: A Potent and Highly Selective Dopamine D4 Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-381393's selectivity for the dopamine (B1211576) D4 receptor over other dopamine receptor subtypes. The information presented is supported by quantitative binding affinity data and detailed experimental methodologies.
This compound is a potent and selective antagonist of the dopamine D4 receptor, demonstrating significantly higher affinity for this subtype compared to D1, D2, D3, and D5 receptors.[1][2][3][4] This high selectivity makes this compound a valuable tool for investigating the specific physiological and pathological roles of the D4 receptor.
Comparative Binding Affinity of this compound
The selectivity of this compound is quantified by its inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value indicates a higher binding affinity. The data presented in the following table demonstrates the superior affinity of this compound for the human dopamine D4 receptor.
| Receptor Subtype | Ki (nM) | Selectivity over D4 |
| Dopamine D1 | >10,000 | >6,250-fold |
| Dopamine D2 | >10,000 | >6,250-fold |
| Dopamine D3 | >10,000 | >6,250-fold |
| Dopamine D4 | 1.6 | - |
| Dopamine D5 | >10,000 | >6,250-fold |
| Serotonin 5-HT2A | 370 | 231-fold |
Data sourced from multiple studies, demonstrating >2700-fold selectivity for the D4 receptor over other dopamine receptor subtypes.[1][2][3][4]
Experimental Protocols
The binding affinity of this compound was determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor.
Radioligand Binding Assay Protocol for Dopamine Receptors
1. Membrane Preparation:
-
Cell lines stably expressing one of the human dopamine receptor subtypes (D1, D2, D3, D4, or D5) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a high concentration of a known, non-radioactive ligand for the receptor is added to a set of control wells.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound acts as an antagonist at the D4 receptor, which is a member of the D2-like family.
D2-like Receptor Signaling (D2, D3, D4)
D2-like receptors, including the D4 receptor, couple to the Gi/o class of G-proteins.[5] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). As an antagonist, this compound blocks this signaling cascade by preventing the activation of the D4 receptor by dopamine or other agonists.
D1-like Receptor Signaling (D1, D5)
In contrast to the D2-like receptors, D1-like receptors couple to Gs/olf G-proteins.[2] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This compound exhibits very low affinity for these receptors and therefore does not significantly interfere with this signaling pathway.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 5. Dopamine D2 receptors in signal transduction and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Comparative Binding Kinetics of A-381398 and Other Selective Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist, with other notable D4 antagonists. The objective is to offer a clear, data-driven comparison to aid in the evaluation and selection of compounds for research and development purposes. This document summarizes key binding parameters, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its involvement in cognitive and emotional processes has made it a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia and ADHD. Selective D4 receptor antagonists are of particular interest due to their potential for improved side-effect profiles compared to less selective antipsychotics. This compound has emerged as a highly potent and selective antagonist for the D4 receptor. This guide compares its binding properties to other well-characterized D4 antagonists, L-745,870 and N-desmethylclozapine (NDMC), the primary active metabolite of clozapine (B1669256).
Comparative Binding Affinity
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and other selective dopamine D4 receptor antagonists.
| Compound | Dopamine D4 Receptor Ki (nM) | Selectivity over D2 Receptor | Selectivity over D3 Receptor | Reference |
| This compound | 1.5 (D4.4), 1.9 (D4.2), 1.6 (D4.7) | >2700-fold | Not specified | [1] |
| L-745,870 | 0.43 | >2000-fold | >2000-fold | [2] |
| N-desmethylclozapine (NDMC) | Higher affinity for D4 than D2/D3 | Not specified | Not specified | [3] |
| FAUC 213 | Not specified | Not specified | Not specified | [4] |
| L-750,667 | Not specified | Not specified | Not specified | [4] |
| ML-398 | Not specified | Not specified | Not specified | [4] |
| S 18126 | Not specified | Not specified | Not specified | [4] |
| Fananserin | Not specified | Not specified | Not specified | [4] |
| Pipamperone | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
The binding affinities (Ki values) presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard competitive radioligand binding assay for the dopamine D4 receptor.
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]-spiperone or another suitable high-affinity D4 receptor ligand.
-
Test compounds: this compound and other comparators.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol (B65202) or clozapine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: A range of concentrations of the test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Signaling Pathways
Dopamine D4 receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins. The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine D4 Receptor Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Radioligand Binding Assay Workflow
Conclusion
This compound is a highly potent and selective dopamine D4 receptor antagonist with a Ki in the low nanomolar range and excellent selectivity over the D2 receptor. This profile makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor. While direct comparative kinetic data (Kon and Koff) with other antagonists like L-745,870 and NDMC is currently limited, the available affinity data positions this compound as a leading candidate for D4 receptor-targeted research. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers designing and interpreting studies involving these compounds. Further investigation into the kinetic binding parameters of these antagonists will be crucial for a more complete understanding of their pharmacological activity and for guiding the development of novel therapeutics.
References
- 1. This compound - LabNet Biotecnica [labnet.es]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of A-381393 and Atypical Antipsychotics for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental compound A-381393 with a selection of established atypical antipsychotics: clozapine, olanzapine, risperidone, and aripiprazole. The information is intended to assist researchers in evaluating the potential of this compound as a tool for investigating novel mechanisms in neuropsychiatric disorders.
Executive Summary
This compound is a potent and highly selective dopamine (B1211576) D4 receptor antagonist.[1][2][3] This contrasts with atypical antipsychotics, which exhibit a broader receptor binding profile, notably including significant affinity for dopamine D2 and serotonin (B10506) 5-HT2A receptors.[4] While atypical antipsychotics have established clinical efficacy in treating psychosis, their mechanisms are complex and associated with a range of side effects. This compound, with its focused pharmacology, offers a potential tool to dissect the specific role of the dopamine D4 receptor in psychiatric conditions. However, direct comparative preclinical data in established animal models of psychosis are limited, highlighting a critical area for future investigation.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The following tables summarize the in vitro receptor binding affinities (Ki, nM) of this compound and selected atypical antipsychotics. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | >2700-fold selectivity over D4 | >2700-fold selectivity over D4 | >2700-fold selectivity over D4 | 1.5 - 1.9 [1][2][3] | >2700-fold selectivity over D4 |
| Clozapine | High | Moderate | Moderate | Low (high affinity) [4] | High |
| Olanzapine | Moderate | Low (high affinity) | Moderate | Low (high affinity) | High |
| Risperidone | High | Low (high affinity) | Low (high affinity) | Low (high affinity) | High |
| Aripiprazole | High | Low (high affinity, partial agonist) | Low (high affinity, partial agonist) | Moderate | High |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| This compound | 1365[1] | 370 [1][2][3] | N/A |
| Clozapine | Moderate | Low (high affinity) | Low (high affinity) |
| Olanzapine | High | Low (high affinity) | Low (high affinity) |
| Risperidone | High | Very Low (very high affinity) | Moderate |
| Aripiprazole | Low (high affinity, partial agonist) | Low (high affinity) | Moderate |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Compound | α1-Adrenergic | α2-Adrenergic | H1 (Histamine) | M1 (Muscarinic) |
| This compound | 2044[1] | 1912[1] | 2962[1] | N/A |
| Clozapine | Low (high affinity) | Moderate | Low (high affinity) | Low (high affinity) |
| Olanzapine | Moderate | High | Low (high affinity) | Low (high affinity) |
| Risperidone | Low (high affinity) | Moderate | High | Very High |
| Aripiprazole | Moderate | High | Moderate | Very High |
Note: Qualitative descriptions (Low, Moderate, High) are used where specific Ki values were not consistently available across all sources and are meant to provide a general sense of affinity. "N/A" indicates data not available in the reviewed sources.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol Outline:
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest (e.g., dopamine D4 or serotonin 5-HT2A) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.[5]
-
Protein concentration is determined using a standard method like the BCA assay.[5]
-
-
Competitive Binding Assay:
-
Cell membrane preparations are incubated in 96-well plates with a specific radioligand (e.g., [3H]spiperone for D2/D3/D4 receptors) at a fixed concentration.[5]
-
A range of concentrations of the unlabeled test compound is added to compete with the radioligand for receptor binding.[5]
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the receptor.[5]
-
-
Filtration and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[5]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]
-
Radioligand Binding Assay Workflow
In Vivo Behavioral Models
Catalepsy Test in Rats
Objective: To assess the potential of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of D2 receptor antagonists.
General Protocol Outline:
-
Animal Acclimation: Male rats are acclimated to the testing environment.
-
Drug Administration: The test compound (e.g., this compound, haloperidol, clozapine) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][7]
-
Catalepsy Assessment (Bar Test):
-
At specified time points after drug administration, the rat's forepaws are gently placed on a horizontal bar raised approximately 10 cm from the surface.[6]
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded.[6]
-
A maximum cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. An AED50 (the dose that produces the adverse effect in 50% of the animals) can also be determined.[8]
Findings Summary:
-
Typical Antipsychotics (e.g., Haloperidol): Dose-dependently induce catalepsy.[6][7][8]
-
Atypical Antipsychotics (e.g., Clozapine, Olanzapine): Generally, do not induce catalepsy at therapeutic dose ranges, or do so to a much lesser extent than typical antipsychotics.[6][8]
-
This compound: Direct comparative data on catalepsy induction by this compound was not found in the reviewed literature. However, its high selectivity for the D4 over the D2 receptor suggests a low propensity for inducing catalepsy.
Signaling Pathways
The therapeutic and adverse effects of these compounds are mediated by their influence on intracellular signaling cascades. Below are simplified diagrams of the primary signaling pathways associated with the key receptors.
Dopamine D4 Receptor Signaling
This compound is a potent antagonist at the D4 receptor, which is a Gi/o-coupled receptor. Its blockade would prevent the downstream effects of dopamine binding.
This compound Antagonism of D4 Signaling
Atypical Antipsychotic Signaling (D2 and 5-HT2A)
Atypical antipsychotics are characterized by their dual antagonism of D2 and 5-HT2A receptors. This interaction is thought to contribute to their efficacy and reduced risk of EPS.
Dual D2/5-HT2A Antagonism
Discussion and Future Directions
This compound's high selectivity for the dopamine D4 receptor makes it a valuable research tool to investigate the specific contributions of this receptor to neuropsychiatric and neurological disorders. The lack of significant affinity for D2 receptors suggests a low likelihood of inducing extrapyramidal side effects, a major limitation of many antipsychotic medications.
However, the therapeutic potential of a highly selective D4 antagonist remains an open question. While clozapine, an effective atypical antipsychotic, has a high affinity for the D4 receptor, it also interacts with a multitude of other receptors, and its superior efficacy is likely due to this complex pharmacology.[4]
To fully evaluate the potential of this compound and other selective D4 antagonists, further preclinical research is warranted. Specifically, head-to-head in vivo studies comparing this compound with atypical antipsychotics in validated animal models of psychosis, such as phencyclidine-induced cognitive deficits or amphetamine-induced hyperlocomotion, would be highly informative. Additionally, a more comprehensive in vitro functional characterization of this compound at a wider range of receptors would provide a more complete picture of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. abmole.com [abmole.com]
- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of A-381393 Against a Panel of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding selectivity of A-381393, a potent dopamine (B1211576) D4 receptor antagonist, against a panel of G-protein coupled receptors (GPCRs). The performance of this compound is compared with other selective and non-selective dopamine receptor ligands, including L-745,870, sonepiprazole, haloperidol, and clozapine. This document summarizes quantitative binding affinity data, details the experimental protocols used for these determinations, and provides visual representations of relevant signaling pathways and workflows.
Executive Summary
This compound is a high-affinity antagonist for the human dopamine D4 receptor, exhibiting significant selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5). Its selectivity profile, when compared to other compounds, highlights its potential as a specific tool for studying D4 receptor pharmacology. This guide presents a compilation of binding affinity data (Kᵢ values) from various sources to facilitate a comparative analysis.
Comparative Selectivity Profiles
The following tables summarize the binding affinities (Kᵢ in nM) of this compound and comparator compounds against a panel of GPCRs. It is important to note that the data has been compiled from multiple sources, and variations in experimental conditions may contribute to differences in reported values.
Table 1: Binding Affinity (Kᵢ, nM) of this compound and Comparator Compounds at Dopamine Receptors
| Receptor | This compound | L-745,870 | Haloperidol | Clozapine |
| Dopamine D1 | >2700-fold selectivity vs D4[1][2][3] | >2000-fold selectivity vs D4[4] | 80 | 170[5] |
| Dopamine D2 | >2700-fold selectivity vs D4[1][2][3] | 960[6] | 1.2 | 230[5] |
| Dopamine D3 | >2700-fold selectivity vs D4[1][2][3] | 2300[6] | 7 | 170[5] |
| Dopamine D4 | 1.5 (D4.4), 1.9 (D4.2), 1.6 (D4.7)[1][2][3] | 0.43[4][6] | 2.3 | 21[5] |
| Dopamine D5 | >2700-fold selectivity vs D4[1][2][3] | - | 100 | 330[5] |
Table 2: Binding Affinity (Kᵢ, nM) of this compound and Comparator Compounds at Other Selected GPCRs
| Receptor | This compound | L-745,870 | Haloperidol | Clozapine |
| 5-HT1A | 1365[1][2] | - | - | - |
| 5-HT2A | 370[1][2][3] | Moderate Affinity (<300)[4] | - | - |
| α1A-Adrenergic | 2044[1][2] | Moderate Affinity (<300)[4] | - | - |
| α2C-Adrenergic | 1912[1][2] | - | - | - |
| Histamine H1 | 2962[1][2] | - | - | - |
| Sigma 2 | 8600[1][2] | Moderate Affinity (<300)[4] | - | - |
Signaling Pathways and Experimental Workflows
To understand the context of the selectivity profiling, the following diagrams illustrate the general signaling pathway for dopamine D4 receptors and the workflows for the key experimental assays.
Figure 1: Simplified Dopamine D4 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for GPCR Selectivity Profiling
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific GPCR.
1. Materials:
- Cell membranes expressing the GPCR of interest.
- Radioligand specific for the target receptor (e.g., [³H]-Spiperone for dopamine D4 receptors).
- Test compound (e.g., this compound) at various concentrations.
- Non-specific binding control (a high concentration of a known ligand for the receptor).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail.
- Liquid scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the receptor of interest in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled ligand. Total binding wells will contain only the membrane and radioligand.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional cAMP Assay for Gᵢ-Coupled Receptors
This protocol describes a method to measure the functional antagonism of a test compound at a Gᵢ-coupled receptor, such as the dopamine D4 receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Materials:
- Cells stably expressing the Gᵢ-coupled GPCR of interest (e.g., CHO-K1 cells expressing human dopamine D4 receptor).
- Forskolin (B1673556) (an activator of adenylyl cyclase).
- Agonist for the target receptor (e.g., dopamine).
- Test compound (e.g., this compound) at various concentrations.
- Cell culture medium and assay buffer.
- cAMP assay kit (e.g., HTRF, ELISA, or other detection methods).
- Microplate reader compatible with the chosen assay kit.
2. Procedure:
- Cell Culture and Plating: Culture the cells to an appropriate density and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
- Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist (test compound) for a specific duration.
- Agonist and Forskolin Stimulation: Add a fixed concentration of the agonist along with a fixed concentration of forskolin to the wells. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP, which is then inhibited by the activation of the Gᵢ-coupled receptor by the agonist.
- Incubation: Incubate the plate for a defined period to allow for changes in intracellular cAMP levels.
- Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Calcium Mobilization Assay for Gq-Coupled Receptors
This protocol is for assessing the activity of compounds on Gq-coupled GPCRs, which signal through the release of intracellular calcium.
1. Materials:
- Cells expressing the Gq-coupled GPCR of interest.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
- Probenecid (to prevent dye leakage from cells, if necessary).
- Agonist for the target receptor.
- Test compound (antagonist) at various concentrations.
- Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
- Fluorescence microplate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
2. Procedure:
- Cell Plating: Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and allow them to attach overnight.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific time at 37°C.
- Compound Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a defined period.
- Calcium Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.
- Agonist Injection and Reading: Inject a specific concentration of the agonist into the wells and immediately begin recording the fluorescence intensity over time. The activation of the Gq-coupled receptor will lead to an increase in intracellular calcium, resulting in an increase in fluorescence.
- Data Analysis: The change in fluorescence intensity (peak minus baseline) is proportional to the amount of intracellular calcium released. To determine the potency of an antagonist, plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration to calculate the IC₅₀ value.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of A-381393 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the dopamine (B1211576) D4 receptor antagonist A-381393, with a focus on its effects in different cell lines. Due to a lack of comprehensive cross-validation studies for this compound in multiple cell lines within single publications, this guide synthesizes available data and compares its activity with other relevant dopamine D4 receptor antagonists.
Summary of this compound and Alternatives
This compound is a potent and selective antagonist for the dopamine D4 receptor, with high affinity for various D4 receptor subtypes.[1][2][3] While its effects have been characterized in specific cell lines, a broader understanding of its activity across different cellular contexts is crucial for its application in research and drug development. This guide addresses this gap by presenting available data for this compound and comparing it with other dopamine D4 antagonists, such as L-745,870 and novel proprietary compounds, in various cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and comparator compounds in different cell lines.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HEK293 | FLIPR Assay | IC50 | 5 nM | MedChemExpress |
Table 1: Quantitative data for this compound.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| L-745,870 | CHO | Radioligand Binding ([3H]spiperone) | Ki | 0.43 nM | MedChemExpress |
| L-745,870 | HEK293 | Adenylate Cyclase Inhibition | Antagonist Activity | 0.1 - 1 µM | PubMed |
| L-745,870 | CHO | Adenylate Cyclase Inhibition | Antagonist Activity | 0.1 - 1 µM | PubMed |
| Compound 24 | T98 (Glioblastoma) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
| Compound 24 | U251 (Glioblastoma) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
| Compound 24 | GSC#83 (Glioblastoma Stem Cells) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
| Compound 29 | T98 (Glioblastoma) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
| Compound 29 | U251 (Glioblastoma) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
| Compound 29 | GSC#83 (Glioblastoma Stem Cells) | Cell Viability | % Viability Reduction | Significant at 10 µM | ACS Publications |
Table 2: Quantitative data for alternative dopamine D4 receptor antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by dopamine D4 receptor antagonists and a general workflow for assessing their effects.
References
A-381393: A Comparative Analysis Against Other Dopamine D4 Ligands
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Examination of A-381393's Binding Affinity, Selectivity, and Functional Profile in Comparison to the Widely-Used D4 Ligand, L-745,870.
This guide provides a comprehensive comparison of this compound and other key dopamine (B1211576) D4 receptor ligands, with a focus on L-745,870. The data presented herein is compiled from peer-reviewed pharmacological studies to assist researchers in selecting the most appropriate tool for their in vitro and in vivo investigations of the D4 receptor.
At a Glance: Quantitative Comparison
The following tables summarize the binding affinities and selectivity profiles of this compound and L-745,870 for various dopamine receptor subtypes.
Table 1: Dopamine D4 Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| This compound | Human D4.2 | 1.9[1] |
| Human D4.4 | 1.5[1][2] | |
| Human D4.7 | 1.6[1] | |
| L-745,870 | Human D4 | 0.43[3] |
Ki: Inhibitor constant; a lower value indicates higher binding affinity.
Table 2: Selectivity Profile Against Other Dopamine Receptors
| Compound | D1 | D2 | D3 | D5 | Selectivity (Fold, D4 vs. Others) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 | >2700-fold over D1, D2, D3, and D5[1][2] |
| L-745,870 | >2000-fold over other dopamine receptor subtypes[3] |
Data for this compound derived from Ki values at the D4.4 receptor. A direct comparative study notes that this compound exhibits better overall receptor selectivity than L-745,870.[2]
Functional Activity Profile
This compound is a potent and selective dopamine D4 receptor antagonist.[1][2][4] In functional assays, it effectively inhibits the activity of D4 agonists.[2] A key distinguishing feature highlighted in comparative studies is that this compound does not exhibit any significant intrinsic (agonist) activity at the D4.4 receptor, a contrast to observations with L-745,870.[2]
L-745,870 is also characterized as a potent and highly selective D4 receptor antagonist.[3] It has been shown to reverse dopamine-mediated inhibition of adenylyl cyclase in cells expressing the human D4 receptor.[3]
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist, the D4 receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Antagonists like this compound and L-745,870 block this cascade by preventing agonist binding to the receptor.
Figure 1. Simplified Dopamine D4 Receptor Signaling Pathway.
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Figure 2. Workflow for a Competitive Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are prepared.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled D4 ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human D4 receptor are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Stimulation: An adenylyl cyclase stimulator (e.g., forskolin) is added to increase basal cAMP levels. Subsequently, a D4 receptor agonist (e.g., dopamine) is added to inhibit adenylyl cyclase and reduce cAMP.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and dose-response curves are generated to determine the potency (e.g., IC50 or Kb) of the antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (this compound), a selective dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Selectivity of A-381393
This guide provides a detailed comparison of the dopamine (B1211576) D4 receptor antagonist A-381393 with other relevant compounds, focusing on its functional selectivity. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and alternative D4 receptor antagonists. This data is compiled from multiple sources, and direct comparisons should be made with consideration of potential variations in experimental conditions between studies.
| Compound | Dopamine D4 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| This compound | 1.5 (D4.4), 1.9 (D4.2), 1.6 (D4.7) | >10,000 | >10,000 | 370 |
| Sonepiprazole | 0.26 | 21 | 2.5 | 1.8 |
| L-745,870 | 0.43 | 960 | 2300 | <300 |
Signaling Pathways
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by compounds like this compound blocks the downstream effects of dopamine or other D4 agonists. One of the key pathways modulated by D4 receptor activity is the Extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
Dopamine Receptor Binding Assays (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound to dopamine receptors, similar to the assays used to characterize this compound and its alternatives.
1. Membrane Preparation:
-
Cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D4.4, D2, D3) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone) is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the membrane preparation along with the radioligand.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist.
3. Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
c-Fos Expression Assay (General Immunohistochemistry Protocol)
This protocol describes a general method for detecting changes in c-Fos protein expression in response to a pharmacological challenge, a common method to assess in vivo neuronal activation.
1. Animal Treatment:
-
Animals (e.g., rats or mice) are administered the test compound (e.g., a D4 agonist like PD168077) with or without pre-treatment with an antagonist (e.g., this compound).
-
A control group receives a vehicle injection.
-
After a specific time (typically 1-2 hours) to allow for c-Fos expression, the animals are euthanized.
2. Tissue Preparation:
-
The animals are transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
The brains are removed and post-fixed in the same fixative solution.
-
The brains are then cryoprotected (e.g., in a sucrose (B13894) solution) and sectioned on a cryostat or vibratome.
3. Immunohistochemistry:
-
The brain sections are washed and then incubated in a blocking solution to prevent non-specific antibody binding.
-
The sections are incubated with a primary antibody specific for the c-Fos protein.
-
After washing, the sections are incubated with a secondary antibody that is conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorescent molecule.
-
For enzymatic detection, a substrate is added that produces a colored precipitate at the site of the antibody binding.
4. Analysis:
-
The brain sections are examined under a microscope.
-
The number of c-Fos-positive cells in specific brain regions of interest is quantified.
-
Statistical analysis is performed to compare the levels of c-Fos expression between different treatment groups.
Safety Operating Guide
Proper Disposal of A-381393: A Procedural Guide
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a procedural guide for the safe disposal of A-381393, a potent and selective dopamine (B1211576) D4 receptor antagonist. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of research chemicals of unknown or undocumented hazard profiles.
It is imperative to obtain the Safety Data Sheet (SDS) for this compound from your supplier before handling or disposing of the compound. The SDS contains detailed information regarding the specific hazards, handling precautions, and appropriate disposal methods for the chemical.
Pre-Disposal and Handling Protocol
Prior to disposal, adherence to proper handling and storage protocols is essential to minimize risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat. Ensure exposed skin is minimized.
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Step-by-Step Disposal Procedure
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste. The following steps outline the recommended disposal procedure:
-
Waste Identification and Segregation:
-
Designate a specific, sealed, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent paper).
-
The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Collection:
-
Collect all waste materials contaminated with this compound in the designated container.
-
For solutions of this compound, use a sealed, non-reactive container.
-
For solid waste, double-bag the materials in appropriate chemical waste bags.
-
-
Consult Institutional Guidelines:
-
Every research institution has specific protocols for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) office or equivalent department for guidance.
-
Provide the EHS office with all available information on this compound, including the chemical name, CAS number (if available), and any known properties.
-
-
Arrange for Professional Disposal:
-
Your EHS office will coordinate the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain, in regular trash, or by any other unapproved method.
-
Quantitative Data Summary
As no specific Safety Data Sheet was identified, a quantitative data summary for this compound cannot be provided. Researchers should consult the product information sheet from the supplier for any available data and provide this to their EHS office.
Experimental Protocols
Detailed experimental protocols involving this compound are beyond the scope of this disposal guide. For methodologies related to its use, please refer to relevant scientific literature.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing communication with your institution's safety officials, you contribute to a safe and compliant laboratory environment.
Personal protective equipment for handling A-381393
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling A-381393, a potent dopamine (B1211576) D4 receptor antagonist. The following procedures are based on best practices for managing potent research compounds in a laboratory setting. It is imperative to consult your institution's environmental health and safety office and conduct a thorough risk assessment prior to commencing any work with this compound.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
Standard Laboratory Attire:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Laboratory Coat: A fully fastened lab coat is required to protect against skin contact.
-
Closed-toe Shoes: Essential for preventing injuries from spills.
Specific PPE for this compound:
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an additional layer of safety. The outer glove can be removed if contaminated, preventing skin exposure. |
| Respiratory Protection | A fit-tested N95 respirator or a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR). | Necessary when handling the powdered form of this compound or when there is a potential for aerosol generation to prevent inhalation. |
| Eye Protection | Chemical splash goggles. | Required when preparing solutions or when there is any risk of splashing to provide more comprehensive protection than standard safety glasses. |
| Body Protection | A disposable gown or apron worn over the lab coat. | Recommended when working with larger quantities or during procedures with a heightened risk of contamination. |
Operational and Disposal Protocols
A systematic approach to the handling and disposal of this compound is critical for laboratory safety.
Receiving and Storing the Compound:
-
Inspect: Upon delivery, carefully inspect the container for any signs of damage or leakage.
-
Store: Keep this compound in a designated, secure, and well-ventilated area with restricted access. The compound should be stored in a tightly sealed, light-resistant container.
-
Log: Maintain a precise inventory record of the compound, documenting quantities received, used, and disposed of.
Handling and Experimental Procedures:
Working with Powdered this compound:
-
Controlled Environment: All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a glove box.
-
Weighing: Utilize a balance located inside the containment unit. Employ anti-static weighing paper or a suitable container to minimize the dispersion of the powder.
-
PPE: Always wear double nitrile gloves, a lab coat, chemical splash goggles, and a fit-tested respirator.
Preparation of Stock Solutions:
This compound is commonly dissolved in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO).
-
Solvent Precautions: DMSO can facilitate the absorption of chemicals through the skin; therefore, it must be handled with care, and nitrile gloves are mandatory.
-
Dissolution: Within a chemical fume hood, carefully add the pre-weighed this compound powder to the appropriate volume of DMSO. Securely cap the vial and use a vortex or sonicator to ensure complete dissolution.
-
Labeling: The resulting stock solution must be clearly labeled with the compound name, concentration, solvent, preparation date, and all relevant hazard warnings.
Spill Management:
-
Evacuate: In the event of a significant spill, immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institutional safety office without delay.
-
Protective Gear: Before commencing cleanup, equip yourself with the appropriate PPE, including double gloves, a respirator, and eye protection.
-
Containment: For powdered spills, gently cover the area with absorbent pads to prevent the powder from becoming airborne. For liquid spills, use absorbent materials to contain the spill.
-
Decontamination:
-
Clean the affected area using a validated decontamination procedure. This often involves a multi-step process.
-
Begin by using a detergent solution to remove the majority of the spilled substance.
-
If a known and validated degradation procedure for the compound exists, apply the appropriate deactivating solution.
-
Conclude by rinsing the area with water, followed by 70% ethanol.
-
-
Waste Disposal: All materials used in the cleanup process, such as absorbent pads, wipes, and contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan:
-
Segregation of Waste: All waste materials contaminated with this compound, including unused compound, empty containers, soiled PPE, and cleanup materials, must be segregated and treated as hazardous chemical waste.
-
Solid Waste Management: Collect all solid waste in a clearly labeled and securely sealed container.
-
Liquid Waste Management: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's hazardous waste management protocols.
-
Final Disposal: Adhere to your institution's specific procedures for the disposal of potent research compounds, which typically involves collection by the environmental health and safety department.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
